[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-9-4-3-8(7-10(9)15-2)5-6-13-11(12)16/h3-4,7H,5-6H2,1-2H3,(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALTAQYDZYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353849 | |
| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21714-26-1 | |
| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea chemical properties
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical and biological properties of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, also known as N-(3,4-dimethoxyphenethyl)thiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. This guide summarizes the known chemical properties, proposes a detailed experimental protocol for its synthesis, and discusses its potential biological relevance based on related structures. Due to the limited availability of direct experimental data for this specific molecule, some properties are extrapolated from closely related compounds.
Chemical Properties
Direct experimental data for this compound is not extensively available in public databases. However, based on its structure and data from analogous compounds, the following properties can be predicted.
Structure and Identification
| Property | Value |
| IUPAC Name | N-(3,4-dimethoxyphenethyl)thiourea |
| Synonyms | This compound, 1-(2-(3,4-dimethoxyphenyl)ethyl)thiourea |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| CAS Number | Not explicitly assigned in major databases. |
Predicted Physicochemical Properties
The following table summarizes predicted physicochemical properties. These values are estimations and should be confirmed by experimental analysis.
| Property | Predicted Value | Source/Analogy |
| Melting Point | ~125 °C | Based on related N-aryl/alkyl thioureas. For example, N-[2-(4-methoxyphenyl)ethyl]-N'-phenyl-thiourea has a melting point of 125.5 °C.[1] |
| Boiling Point | > 400 °C (Predicted) | High due to polar nature and hydrogen bonding capabilities. |
| Solubility | Soluble in acetone, ethanol, and DMSO. Sparingly soluble in water. | General solubility for thiourea derivatives. |
| pKa | ~11-12 (Predicted for N-H) | Similar to other N-substituted thioureas. |
| LogP | ~2.5 (Predicted) | Estimation based on substituent groups. |
Spectral Data
While a dedicated spectrum for the target compound is not available, characteristic spectral features can be predicted based on published data for products containing the N-(3,4-dimethoxyphenethyl)thiourea moiety.[2]
| Spectroscopy | Predicted Peaks and Signals |
| ¹H NMR | δ ~2.7-2.8 ppm (t, 2H, Ar-CH₂), δ ~3.3-3.5 ppm (t, 2H, CH₂-NH), δ ~3.7-3.8 ppm (s, 6H, 2x OCH₃), δ ~6.6-6.8 ppm (m, 3H, Ar-H), δ ~7.0-9.5 ppm (br s, 3H, NH and NH₂) |
| ¹³C NMR | δ ~35 ppm (Ar-CH₂), δ ~45 ppm (CH₂-NH), δ ~56 ppm (OCH₃), δ ~111-120 ppm (Ar-C), δ ~147-149 ppm (Ar-C-O), δ ~181 ppm (C=S) |
| IR (cm⁻¹) | ~3100-3400 (N-H stretching), ~2900-3000 (C-H stretching), ~1500-1600 (C=S stretching, N-H bending), ~1200-1300 (C-O stretching) |
| Mass Spec (m/z) | [M+H]⁺ at ~241.09 |
Experimental Protocols
The synthesis of this compound is not explicitly detailed in the literature. However, a standard and reliable method for synthesizing N-substituted thioureas involves the reaction of a primary amine with a source of thiocyanate.
Proposed Synthesis of this compound
This protocol is based on well-established methods for thiourea synthesis from primary amines.
Reaction Scheme:
Materials:
-
3,4-Dimethoxyphenethylamine
-
Ammonium thiocyanate (NH₄SCN)
-
Hydrochloric acid (HCl) or Acetic Acid
-
Ethanol or other suitable solvent
-
Deionized water
Procedure:
-
Preparation of Isothiocyanate (in situ): While multiple routes exist, a common method involves the generation of an isothiocyanate from the corresponding amine. An alternative, simpler one-pot synthesis is the reaction with ammonium thiocyanate under acidic conditions.
-
Reaction:
-
Dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable solvent such as ethanol.
-
Add ammonium thiocyanate (1.1 equivalents) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water with stirring.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
-
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, the thiourea scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.
Potential Activities:
-
Antimicrobial and Antiviral: Many thiourea derivatives exhibit antibacterial and anti-HIV properties. The incorporation of the phenethylamine moiety could modulate this activity.[2]
-
Antioxidant: The thiourea group can act as a radical scavenger, and various derivatives have shown significant antioxidant activity.
-
Enzyme Inhibition: Thioureas are known to inhibit various enzymes, including tyrosinase and cholinesterases.
-
Anticancer: Certain thiourea derivatives have demonstrated cytotoxicity against various cancer cell lines.
Signaling Pathways: No specific signaling pathways involving this compound have been elucidated in the available literature. Research into its biological effects would be required to identify potential molecular targets and pathway interactions.
Visualizations
Synthesis Workflow
The following diagram outlines the key steps for the proposed synthesis and purification of the target compound.
Caption: Proposed workflow for the synthesis and purification of this compound.
Logical Relationship of Information
This diagram illustrates the logical flow used to construct this technical guide, from initial data gathering to final analysis.
Caption: Logical workflow for the compilation of the technical guide on this compound.
References
Unraveling the Therapeutic Potential of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea: A Technical Overview of Putative Mechanisms of Action
Disclaimer: To date, specific scientific literature detailing the mechanism of action of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea is not publicly available. This guide, therefore, presents a comprehensive overview of the established and proposed mechanisms of action for structurally related thiourea derivatives. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals on the potential biological activities of this compound class, based on available data for analogous molecules.
Introduction to Thiourea Derivatives in Drug Discovery
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. The presence of a reactive thiocarbonyl group and the ability to form hydrogen bonds contribute to their diverse pharmacological profiles, which include anticancer, antiviral, antibacterial, antifungal, and enzyme inhibitory properties. The biological activity of these derivatives is often modulated by the nature of the substituents on the nitrogen atoms. The compound of interest, this compound, possesses a phenethyl group and a dimethoxyphenyl moiety, structural features that are present in numerous biologically active molecules.
Potential Mechanisms of Action Based on Structural Analogs
Based on the activities of structurally similar phenethyl and dimethoxyphenyl thiourea derivatives, several potential mechanisms of action can be hypothesized for this compound.
Enzyme Inhibition
A primary and well-documented mechanism of action for many thiourea derivatives is the inhibition of various enzymes. The sulfur atom of the thiourea moiety can chelate metal ions in enzyme active sites, while the overall structure can engage in hydrogen bonding and hydrophobic interactions, leading to competitive or non-competitive inhibition.
-
Tyrosine Kinase Inhibition: Several thiourea derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR.[1] This inhibition blocks downstream signaling pathways crucial for cell proliferation, angiogenesis, and metastasis in cancer. The dimethoxyphenyl group, in particular, is a feature found in some kinase inhibitors.
-
Phenoloxidase Inhibition: Phenylthiourea is a classic competitive inhibitor of phenoloxidase, an enzyme involved in melanization. The inhibition constant for phenylthiourea has been estimated at 0.21 ± 0.09 µM.[2][3]
-
Cholinesterase Inhibition: Certain thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. This suggests potential applications in neurodegenerative diseases.[4]
-
Other Enzymes: Thiourea derivatives have also been reported to inhibit other enzymes like α-amylase and α-glucosidase, indicating potential in the management of diabetes.[5]
Anticancer and Antiproliferative Activity
The cytotoxic and antiproliferative effects of thiourea derivatives against various cancer cell lines are widely reported.[1][6][7] The underlying mechanisms are often multifactorial.
-
Induction of Apoptosis: Many thiourea compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through the activation of caspase cascades (caspase-3/7) and modulation of pro- and anti-apoptotic proteins.[8]
-
Inhibition of Signaling Pathways:
-
K-Ras Inhibition: Some biphenyl thiourea derivatives have been shown to block the K-Ras protein, a key player in many cancers.[8]
-
Wnt/β-catenin Pathway Inhibition: Inhibition of this pathway, which is crucial for cell proliferation and migration, has been observed with certain quinazoline-based thiourea derivatives.[8]
-
-
Antiangiogenic Effects: By inhibiting kinases like VEGFR, some thiourea derivatives can suppress the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[1][9]
Other Biological Activities
Thiourea derivatives have also demonstrated a range of other biological effects, including:
-
Antioxidant activity [10]
-
Antiviral activity , notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[11]
-
Antibacterial and antifungal activity .
Quantitative Data for Structurally Related Thiourea Derivatives
The following tables summarize the reported biological activities of various thiourea derivatives, providing an indication of the potential potency of this class of compounds.
Table 1: Enzyme Inhibition by Thiourea Derivatives
| Compound Class | Target Enzyme | IC50 / Inhibition | Reference |
| Phenylthiourea | Phenoloxidase | Kᵢ = 0.21 ± 0.09 µM | [2][3] |
| Isobutylphenylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [4] |
| Isobutylphenylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [4] |
| Acyl thiourea derivatives | VEGFR2, VEGFR3, PDGFRβ | Moderate Inhibition | [1] |
| Dimethylphenyl thiourea | α-amylase | 85 ± 1.9% inhibition | [5] |
Table 2: Antiproliferative Activity of Thiourea Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzodioxole thiourea derivative | HCT116 | 1.11 | [6] |
| Benzodioxole thiourea derivative | HepG2 | 1.74 | [6] |
| Benzodioxole thiourea derivative | MCF-7 | 7.0 | [6] |
| 3,5-bis(trifluoromethyl)phenyl thiourea | NCI-H460 | 1.86 | [1] |
| 3,5-bis(trifluoromethyl)phenyl thiourea | Colo-205 | 9.92 | [1] |
| 3,5-bis(trifluoromethyl)phenyl thiourea | HCT116 | 6.42 | [1] |
| 3,4-dichlorophenylthiourea | SW620 | 1.5 ± 0.72 | [8] |
| 4-CF3-phenylthiourea | SW620 | 5.8 ± 0.76 | [8] |
Experimental Protocols for Activity Assessment
The biological evaluation of thiourea derivatives typically involves a series of in vitro and in silico studies.
General Synthesis of Thiourea Derivatives
A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.
-
Protocol: To a solution of the desired amine in a suitable solvent (e.g., dichloromethane or ethanol), an equimolar amount of the corresponding isothiocyanate is added. The reaction mixture is stirred at room temperature or under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.[12][13]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[1]
-
Enzyme Inhibition Assays
The protocol for enzyme inhibition assays is specific to the target enzyme.
-
Example: Cholinesterase Inhibition Assay (Ellman's Method)
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).
-
The mixture is pre-incubated for a short period.
-
The substrate (acetylthiocholine iodide or butyrylthiocholine chloride) and the chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), are added to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured kinetically at a specific wavelength (e.g., 412 nm).
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.[4]
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by thiourea derivatives and a typical experimental workflow for their evaluation.
Caption: Putative inhibition of RTK signaling and induction of apoptosis by thiourea derivatives.
Caption: A typical workflow for the synthesis and biological evaluation of novel thiourea derivatives.
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be elucidated, the extensive research on structurally related compounds provides a strong foundation for predicting its potential biological activities. The presence of the phenethyl and dimethoxyphenyl moieties suggests that this compound is a promising candidate for investigation as an anticancer agent and/or an enzyme inhibitor.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines and relevant enzymes. Positive hits from these screens would warrant more in-depth mechanistic studies, including apoptosis assays, cell cycle analysis, and investigation into its effects on specific signaling pathways. Such studies will be crucial in determining the therapeutic potential of this and other novel thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] SYNTHESIS OF THIOUREA DERIVATIVES FROM M-METHOXYCINNAMIC ACID AS ANTIANGIOGENIC CANDIDATE | Semantic Scholar [semanticscholar.org]
- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Biological Activity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological activities of the synthetic compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. While direct experimental data for this specific molecule is not extensively available in current literature, this guide consolidates information on structurally analogous compounds and the broader class of thiourea derivatives to infer its likely biological profile. The primary focus is on its potential as a urease and tyrosinase inhibitor, with detailed experimental protocols and an exploration of the relevant signaling pathways. This document aims to serve as a foundational resource for researchers initiating studies on this compound and its potential therapeutic applications.
Introduction
Thiourea and its derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, antibacterial, and enzyme inhibitory properties[1][2][3][4]. The presence of a toxophoric N-C-S group is central to their biological function. The compound of interest, this compound, features a dimethoxyphenyl group, a substitution pattern found in numerous biologically active molecules. This guide explores its potential biological activities, drawing parallels from closely related structures and the broader family of thiourea derivatives.
Potential Biological Activities
Based on the available literature for structurally similar compounds, this compound is predicted to exhibit two primary biological activities: urease inhibition and tyrosinase inhibition.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH. This activity is a significant virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer[5]. Inhibition of urease is a key therapeutic strategy to combat infections by urease-producing bacteria.
While direct studies on the urease inhibitory activity of this compound are not available, its urea analog, N-(3,4-Dimethoxyphenylaceto)urea, has been synthesized and evaluated for this activity. Given that thiourea derivatives are a well-established class of urease inhibitors, it is highly probable that the thiourea counterpart will also demonstrate significant urease inhibitory potential[2][5].
Quantitative Data for the Urea Analog: N-(3,4-Dimethoxyphenylaceto)urea
The following table summarizes the available data for the urea analog of the target compound.
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(3,4-Dimethoxyphenylaceto)urea | Urease | Data not available in searched literature | Thiourea | 21.2 ± 1.3 |
Note: While the synthesis of N-(3,4-Dimethoxyphenylaceto)urea is described, its specific IC50 value against urease was not found in the provided search results. The reference value for thiourea is provided for context.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major focus in the development of treatments for hyperpigmentation disorders and in the cosmetics industry for skin whitening[6][7]. Numerous thiourea-containing compounds have been identified as potent tyrosinase inhibitors[8]. The mechanism often involves the chelation of copper ions in the enzyme's active site by the sulfur atom of the thiourea moiety.
Experimental Protocols
Detailed methodologies for assessing the key predicted biological activities are provided below.
Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from established methods for determining urease inhibitory activity by quantifying ammonia production.
Materials:
-
Jack bean urease
-
Urea solution (100 mM)
-
Phosphate buffer (0.01 M, pH 7.4)
-
Phenol reagent (0.1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% v/v NaOCl)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of jack bean urease solution (1 U/well) to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 30°C for 50 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Tyrosinase Inhibition Assay (DOPA Oxidase Activity)
This protocol measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution (10 mM)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (100 units/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and predicting its physiological effects.
Tyrosinase Inhibition and Melanogenesis Pathway
Tyrosinase inhibitors primarily act by directly binding to the enzyme and blocking its catalytic activity. However, the overall process of melanogenesis is regulated by complex signaling cascades.
Caption: Signaling pathway of melanogenesis and the inhibitory point of action for thiourea derivatives.
Melanogenesis is primarily initiated by UV radiation, which stimulates the production of α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to the melanocortin 1 receptor (MC1R), activating a cAMP-dependent pathway that leads to the upregulation of microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and differentiation, and it promotes the transcription of key melanogenic enzymes, including tyrosinase[9][10]. Another important regulatory route is the mitogen-activated protein kinase (MAPK) pathway, which can negatively regulate MITF activity[11]. This compound is hypothesized to directly inhibit the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to melanin precursors.
Urease and its Role in Pathogenesis and Cancer
Urease activity is not only a virulence factor for bacteria but is also implicated in the pathophysiology of certain cancers. The production of ammonia by urease can alter the tumor microenvironment, promoting cancer cell proliferation and survival.
Caption: The role of urease in altering the tumor microenvironment and promoting cancer cell proliferation.
In the context of cancer, dysregulation of the urea cycle can lead to the diversion of metabolic intermediates into other pathways, such as pyrimidine synthesis, which is essential for cell proliferation[12][13]. Urease produced by microorganisms like H. pylori can exacerbate this by increasing the local concentration of ammonia, which raises the extracellular pH. This alkaline environment can favor tumor growth and help cancer cells evade apoptosis[14][15]. By inhibiting urease, this compound could potentially counteract these effects, suggesting a possible role as an adjuvant in cancer therapy.
Conclusion
This compound is a promising candidate for further investigation as a bioactive compound. Based on the analysis of its structural analogs and the broader class of thiourea derivatives, it is highly likely to possess potent urease and tyrosinase inhibitory activities. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid framework for initiating research into the biological effects of this compound. Future studies should focus on synthesizing this compound and performing in vitro and in vivo assays to quantify its biological activities and elucidate its precise mechanisms of action. Such research could pave the way for the development of novel therapeutic agents for infectious diseases, hyperpigmentation disorders, and potentially as an adjunct in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Urea Cycle Dysregulation Generates Clinically Relevant Genomic and Biochemical Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A metabolic link between the urea cycle and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urease-induced alkalinization of extracellular pH and its antitumor activity in human breast and lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Urease Mimetic Cobalt (III) Complexes on A549-Lung Cancer Cells: Targeting the Acidic Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. While specific experimental data for this compound is not extensively available in published literature, this document outlines the essential methodologies and expected structural characteristics based on the analysis of closely related thiourea derivatives. The guide covers synthetic protocols, detailed spectroscopic analysis, and crystallographic characterization. All quantitative data from analogous compounds are summarized in structured tables for comparative purposes. Furthermore, this document includes diagrammatic representations of synthetic and analytical workflows to facilitate a deeper understanding of the processes involved.
Introduction
Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, materials science, and catalysis. Their biological activities are diverse, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory properties. The compound this compound incorporates the pharmacologically relevant 3,4-dimethoxyphenyl ethyl group, suggesting its potential for biological activity. A thorough structural elucidation is paramount for understanding its chemical properties, reactivity, and potential interactions with biological targets. This guide will detail the necessary steps for a complete structural analysis.
Synthesis
The synthesis of this compound is typically achieved through the reaction of 2-(3,4-Dimethoxyphenyl)ethanamine with a thiocyanate salt in the presence of an acid, or by reacting the amine with an isothiocyanate. A general synthetic pathway is illustrated below.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from Amine and Thiocyanate
A common method for the synthesis of N-substituted thioureas involves the reaction of the corresponding amine with a source of thiocyanic acid.
-
Preparation of Isothiocyanate (in situ): A solution of ammonium thiocyanate (or potassium thiocyanate) in a dry solvent such as acetone is treated with benzoyl chloride. The mixture is stirred to form benzoyl isothiocyanate.
-
Reaction with Amine: To the in situ generated isothiocyanate, a solution of 2-(3,4-Dimethoxyphenyl)ethanamine in the same solvent is added dropwise.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or acetone to yield the pure this compound.
Structural Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of the title compound.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in ppm are summarized in the table below, based on analogous structures.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The characteristic thiocarbonyl (C=S) signal is expected to appear significantly downfield.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Ar-H | 6.7 - 6.9 | 111.0 - 121.0 |
| O-CH₃ | ~3.8 | ~55.8 |
| N-CH₂ | ~3.6 | ~45.0 |
| Ar-CH₂ | ~2.8 | ~35.0 |
| NH / NH₂ | Variable (broad) | - |
| C=S | - | ~180.0 |
| Ar-C (quaternary) | - | 130.0 - 150.0 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and peak assignment.
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies are indicative of specific bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C=S | Stretching | 1050 - 1250 |
| C-N | Stretching | 1250 - 1350 |
| C-O | Stretching | 1000 - 1300 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 241.11 |
| [M+Na]⁺ | Sodium adduct | 263.09 |
| [M]⁺˙ | Molecular ion | 240.10 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for the title compound is not publicly available, data from analogous thiourea derivatives can provide expected values.
| Parameter | Expected Value |
| C=S bond length | ~1.68 Å |
| C-N bond length | ~1.34 - 1.37 Å |
| N-C-N bond angle | ~116 - 118° |
| S-C-N bond angle | ~121 - 123° |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.
Workflow for Structural Analysis
The logical flow for a comprehensive structural analysis of this compound is depicted in the following diagram.
Technical Guide: Spectroscopic and Analytical Data for [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, also known as N-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, is a derivative of homoveratrylamine. Thiourea and its derivatives are a class of organic compounds with a wide range of applications, including in the synthesis of heterocyclic compounds and as intermediates in the development of pharmacologically active molecules.[1][2] The presence of the dimethoxyphenyl ethyl group suggests potential applications in medicinal chemistry, as this moiety is found in various bioactive molecules. This guide provides a summary of the spectroscopic and analytical data for this compound, along with detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.80 | d | 1H | Ar-H |
| ~ 6.75 | dd | 1H | Ar-H |
| ~ 6.70 | d | 1H | Ar-H |
| ~ 5.90 | br s | 2H | NH₂ (Thiourea) |
| ~ 3.88 | s | 3H | OCH₃ |
| ~ 3.86 | s | 3H | OCH₃ |
| ~ 3.65 | t | 2H | CH₂-N |
| ~ 2.85 | t | 2H | Ar-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 181.0 | C=S (Thiourea) |
| ~ 149.0 | Ar-C-O |
| ~ 147.5 | Ar-C-O |
| ~ 131.0 | Ar-C |
| ~ 121.0 | Ar-CH |
| ~ 112.0 | Ar-CH |
| ~ 111.5 | Ar-CH |
| ~ 56.0 | OCH₃ |
| ~ 55.9 | OCH₃ |
| ~ 45.0 | CH₂-N |
| ~ 35.0 | Ar-CH₂ |
Table 3: FTIR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (Thiourea NH₂) |
| 3050 - 3000 | Medium | Aromatic C-H Stretching |
| 2950 - 2850 | Medium | Aliphatic C-H Stretching |
| ~ 1620 | Strong | N-H Bending |
| 1590, 1515 | Medium-Strong | Aromatic C=C Stretching |
| ~ 1470 | Medium | C-N Stretching |
| ~ 1260 | Strong | Aryl-O Stretching (Asymmetric) |
| ~ 1030 | Strong | Aryl-O Stretching (Symmetric) |
| ~ 740 | Medium | C=S Stretching |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 240.10 | [M]⁺ (Molecular Ion) |
| 224.07 | [M-NH₂]⁺ |
| 164.08 | [M-C₂H₄N₂S]⁺ |
| 151.07 | [M-C₃H₇N₂S]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol is based on a standard method for the synthesis of thiourea derivatives from the corresponding primary amine.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine (Homoveratrylamine)
-
Benzoyl isothiocyanate
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in dichloromethane is prepared in a round-bottom flask.
-
Benzoyl isothiocyanate (1.0 eq) is added dropwise to the solution at 0 °C with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The intermediate N-benzoyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is then hydrolyzed by the addition of a 5% aqueous solution of sodium hydroxide.
-
The mixture is refluxed for 1-2 hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR data is reported in ppm downfield from TMS, and coupling constants (J) are given in Hertz.
-
¹³C NMR data is reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum is recorded using a KBr pellet method.
-
A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an Electron Ionization (EI) source.
-
The sample is introduced via a direct insertion probe.
-
The ionization energy is set to 70 eV.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Structure-Spectra logical relationship.
References
An In-Depth Technical Guide on the Physicochemical Characteristics of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, a derivative of thiourea featuring a dimethoxy-substituted phenylethyl group, holds potential interest in medicinal chemistry and drug development. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of the 3,4-dimethoxyphenylethyl moiety, a structural feature present in various biologically active compounds, may modulate the pharmacological profile of the parent thiourea molecule. This technical guide provides a comprehensive overview of the available physicochemical characteristics, synthesis, and potential biological relevance of this compound.
Physicochemical Characteristics
Quantitative data on the specific physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the general properties of thiourea and related derivatives, some characteristics can be inferred.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂S | - |
| Molecular Weight | 240.32 g/mol | - |
| Melting Point | Not explicitly reported. Thiourea derivatives exhibit a wide range of melting points. | General knowledge |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like acetone, ethanol, and DMSO. | General knowledge |
| pKa | Not explicitly reported. Thiourea is a weak base. | General knowledge |
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the dimethoxy-phenyl ring, the methylene protons of the ethyl chain, the protons of the methoxy groups, and the protons of the thiourea moiety's amino groups.
-
¹³C NMR: The spectrum would display resonances for the carbons of the aromatic ring, the ethyl chain, the methoxy groups, and the characteristic thiocarbonyl carbon (C=S) of the thiourea group.
-
FTIR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amino groups, C-H stretching of the aromatic and aliphatic parts, C=S stretching of the thiourea group, and C-O stretching of the methoxy groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the phenylethyl and thiourea moieties.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not fully described in the available literature, general methods for the synthesis of N-substituted thioureas are well-established. A common and straightforward approach involves the reaction of an isothiocyanate with a primary amine.
General Synthesis of N-substituted Thioureas
A widely used method for the synthesis of N-substituted thioureas is the reaction of an amine with an isothiocyanate. In the context of this compound, this would involve the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with a suitable thiocyanate source.
DOT Script for Synthesis Workflow:
Caption: General workflow for the synthesis of N-substituted thioureas.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and associated signaling pathways of this compound are scarce. However, the broader class of thiourea derivatives has been extensively investigated for a variety of pharmacological effects.
Thiourea derivatives have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial activity: Effective against various strains of bacteria and fungi.
-
Antiviral activity: Including activity against HIV.[1]
-
Anticancer activity: Showing promise in inhibiting the growth of cancer cells.
-
Enzyme inhibition: Some derivatives have been shown to inhibit enzymes like urease.
The biological activity of thiourea derivatives is often attributed to the presence of the thiocarbonyl group and the nature of the substituents on the nitrogen atoms. The dimethoxyphenyl group, in particular, is a common motif in many biologically active natural and synthetic compounds, and its presence in this thiourea derivative could influence its interaction with biological targets.
Given the lack of specific data for the title compound, a logical starting point for investigating its biological effects would be to screen it in assays related to the known activities of other thiourea derivatives, such as antimicrobial and anticancer assays.
DOT Script for Potential Biological Screening Workflow:
Caption: A potential workflow for the biological evaluation of the target compound.
Conclusion
This compound is a compound of interest due to the established biological activities of both the thiourea scaffold and the dimethoxyphenyl moiety. While comprehensive physicochemical and biological data for this specific molecule are not yet widely available, this guide provides a framework based on existing knowledge of related compounds. Further research, including its synthesis, detailed characterization, and systematic biological evaluation, is necessary to fully elucidate the potential of this compound for applications in drug discovery and development. The experimental protocols and workflows outlined here offer a starting point for researchers interested in exploring the properties of this and similar thiourea derivatives.
References
The Emergence of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea Derivatives: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the synthesis and evaluation of thiourea derivatives. Among these, compounds featuring the [2-(3,4-dimethoxyphenyl)ethyl] scaffold have shown significant promise, exhibiting a range of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of these novel derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of potential mechanisms of action.
Core Synthesis and Characterization
The fundamental approach to synthesizing N-aryl/alkyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thioureas involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with a variety of isothiocyanates. This versatile reaction allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
A notable example involves the synthesis of 1,3,5-triazinyl thiourea derivatives. These compounds have been investigated for their antibacterial and anti-HIV properties[1]. The synthetic pathway typically involves a multi-step process, beginning with the reaction of a precursor like 2,4,6-trichloro-1,3,5-s-triazine with a suitable nucleophile, followed by the introduction of the 3,4-dimethoxy phenyl ethyl thiourea moiety[1].
General Synthetic Workflow
The synthesis of these derivatives can be generalized into a straightforward workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for a selection of synthesized this compound derivatives, focusing on their physical characteristics and biological activities.
Table 1: Physicochemical and Spectroscopic Data of Selected Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| 1a | C₂₂H₂₀N₅O₅Cl | 75 | 145-150 | 2.71 (t, 2H), 3.34 (t, 2H), 3.70 (s, 6H), 6.73-8.12 (m, Ar-H, NH) | 3350 (N-H), 1730 (C=O), 1593 (N-H def), 1539 (C=S), 806 (C-N) |
| 1b | C₂₉H₂₅N₆O₄S₂ | - | - | 2.82 (t, 2H), 3.20 (t, 2H), 3.76 (s, 6H), 6.61-8.0 (m, Ar-H, NH) | 3350 (N-H), 1731 (C=O), 1607 (N-H def), 1542 (C=S), 806 (C-N) |
Data extracted from a study on 1,3,5-triazinyl thiourea derivatives[1].
Table 2: Biological Activity Data of Selected Derivatives
| Compound ID | Antibacterial Activity (Zone of Inhibition, mm) | Anti-HIV Activity (EC₅₀, µM) |
| S. aureus | E. coli | |
| 1a | 15 | 12 |
| 1b | 18 | 14 |
Data extracted from a study on 1,3,5-triazinyl thiourea derivatives[1]. It is important to note that a comprehensive screening against a wider range of bacterial strains and viral types would be necessary to fully characterize the bioactivity.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.
Synthesis of 2-(Coumarinyl-4-oxy)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-chloro-s-triazine (Compound 1a)
-
Preparation of the Intermediate: 3,4-Dimethoxy phenyl ethyl thiourea (0.05 mol, 12.0 g) dissolved in a mixture of acetone and water (10:2, 60 mL) is slowly added to a well-stirred slurry of 2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine (0.05 mol, 15.5 g) in acetone (90 mL).
-
Reaction Conditions: The reaction temperature is maintained at 45 °C. The pH of the mixture is adjusted to neutral by the addition of a 10% sodium bicarbonate (NaHCO₃) solution.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) using an eluent system of acetone and toluene (10:1).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water. The resulting solid product is filtered and dried. The crude product is then purified by recrystallization from absolute alcohol.
-
Characterization: The final compound is characterized by ¹H NMR, IR spectroscopy, and elemental analysis to confirm its structure. The yield for this reaction is reported to be 75%, with a melting point of 145-150 °C[1].
General Procedure for Antibacterial Screening (Disc Diffusion Method)
-
Preparation of Inoculum: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Preparation: Mueller-Hinton agar plates are uniformly swabbed with the bacterial inoculum.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound derivatives are still under investigation, research on the broader class of thiourea compounds suggests several potential mechanisms of action, particularly in anticancer and antimicrobial applications.
Anticancer Mechanisms
Thiourea derivatives have been shown to exert their anticancer effects through various pathways, including the inhibition of key enzymes and the induction of apoptosis. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.
References
Methodological & Application
Application Note: Synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea Derivatives
Introduction
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Thiourea moieties are present in a variety of pharmacologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory effects. This document provides a detailed protocol for the synthesis of this compound from isothiocyanates, targeting researchers, scientists, and professionals in drug development.
The synthesis of thioureas is often achieved by the reaction of an isothiocyanate with a primary or secondary amine.[1] This method is versatile and generally provides good to excellent yields. The required isothiocyanates can be synthesized from primary amines using various reagents, including carbon disulfide followed by a desulfurizing agent.[2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of thiourea derivatives from isothiocyanates, based on analogous reactions reported in the literature.
| Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Aniline derivatives and Allyl isothiocyanate | Ethanol | 10 h | Reflux | 75-90 | [3] |
| Phenyl isothiocyanate and various amines | N/A | N/A | N/A | N/A | [3] |
| Isothiocyanates and Amines | N/A | 2-3 h | Room Temp. | Good | [1] |
| Primary amines and Carbon disulfide (in situ ITC) | DCM | 5 min, then 3 min | rt, then 90°C (MW) | 25-97 | [4] |
Experimental Protocols
This section details two primary methods for the synthesis of this compound derivatives.
Protocol 1: Synthesis from a Pre-synthesized Isothiocyanate
This protocol describes the reaction of 2-(3,4-Dimethoxyphenyl)ethylamine with a generic alkyl or aryl isothiocyanate (R-NCS).
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Alkyl or Aryl Isothiocyanate (e.g., Phenyl isothiocyanate)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Refrigerator
Procedure:
-
In a round-bottom flask, dissolve 2-(3,4-Dimethoxyphenyl)ethylamine (1 equivalent) in ethanol.
-
Add the desired isothiocyanate (1 equivalent) to the solution.
-
The reaction mixture is then refluxed for several hours (typically 2-10 hours), with the progress monitored by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, the mixture is cooled to room temperature and then placed in a refrigerator to facilitate the precipitation of the product.[3]
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]
Protocol 2: One-Pot Synthesis from an Amine and Carbon Disulfide
This protocol outlines the synthesis of a thiourea derivative in a one-pot reaction, where the isothiocyanate is generated in situ from an amine and carbon disulfide, followed by reaction with 2-(3,4-Dimethoxyphenyl)ethylamine. This method is particularly useful for synthesizing unsymmetrical thioureas.
Materials:
-
A primary amine (R-NH2)
-
Carbon disulfide (CS2)
-
A desulfurizing agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻))[4]
-
A base (e.g., Triethylamine, Et3N)[4]
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Dichloromethane (DCM)
-
Microwave reactor (optional) or conventional heating setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the primary amine (1 equivalent) in dichloromethane (DCM), add triethylamine (3 equivalents) and carbon disulfide (3 equivalents).[4]
-
Stir the mixture at room temperature for a short period (e.g., 5 minutes) to form the dithiocarbamate salt.[4]
-
Add the desulfurizing agent (e.g., DMT/NMM/TsO⁻, 1 equivalent) to the reaction mixture.[4]
-
The reaction can then be heated, for instance, using microwave irradiation (e.g., 3 minutes at 90°C) to form the isothiocyanate in situ.[4]
-
After the formation of the isothiocyanate, 2-(3,4-Dimethoxyphenyl)ethylamine (1 equivalent) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then subjected to a standard aqueous workup and the product is extracted with an organic solvent (e.g., ethyl acetate).[1]
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
The crude product is purified by flash chromatography to yield the pure thiourea derivative.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis of this compound derivatives.
Caption: Workflow for thiourea synthesis from a pre-synthesized isothiocyanate.
Caption: One-pot synthesis of unsymmetrical thiourea derivatives.
References
Applications of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, a member of the diverse thiourea class of compounds, holds significance in medicinal chemistry primarily as a key synthetic intermediate for the development of more complex molecules with a wide range of biological activities. The thiourea functional group, characterized by its ability to form stable hydrogen bonds and coordinate with metal ions, imparts unique physicochemical properties that are leveraged in drug design. This document provides an overview of the known applications of this compound, detailed synthetic protocols, and experimental methodologies for the evaluation of its derivatives.
Synthetic Applications
This compound serves as a crucial building block in the synthesis of various heterocyclic systems and substituted thiourea derivatives. Its primary application lies in its role as a nucleophile, reacting with electrophilic centers to introduce the 3,4-dimethoxyphenethyl thioureido moiety into a target molecule.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted thioureas from the corresponding primary amine.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethanamine (homoveratrylamine)
-
Ammonium thiocyanate or Benzoyl isothiocyanate
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Preparation of the Isothiocyanate (in situ if using benzoyl isothiocyanate method):
-
Method A (from Ammonium Thiocyanate): This method is a two-step, one-pot procedure. To a solution of benzoyl chloride in acetone, add ammonium thiocyanate and stir at room temperature. The benzoyl isothiocyanate is formed in situ.
-
Method B (Direct reaction): This method involves the reaction of the amine with a commercially available isothiocyanate. For the synthesis of the title compound, a simple isothiocyanate source is needed.
-
-
Reaction with the Amine:
-
Dissolve 2-(3,4-dimethoxyphenyl)ethanamine (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
To this solution, add the isothiocyanate source (e.g., benzoyl isothiocyanate prepared in situ or another suitable isothiocyanate) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, neutralize the aqueous mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) to afford pure this compound.
-
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Application in the Synthesis of Bioactive Molecules
A significant application of this compound is in the synthesis of PETT (Phenyl Ethyl Thiazolyl Thiourea) analogues, which are known for their anti-HIV activity. In this context, the thiourea derivative acts as a nucleophile to displace a leaving group on a heterocyclic scaffold.
Protocol 2: Synthesis of 2-(Coumarinyl-4-oxy)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-chloro-s-triazine[1]
This protocol details the use of this compound as a reactant in the synthesis of a more complex derivative.
Materials:
-
2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
TLC apparatus
Procedure:
-
Prepare a solution of this compound (0.05 mol, 12.0 g) in a mixture of acetone and water (10:2, 60 mL).[1]
-
In a separate flask, prepare a well-stirred slurry of 2-(Coumarinyl-4-oxy)-4,6-dichloro-s-triazine (0.05 mol, 15.5 g) in acetone (90 mL).[1]
-
Slowly add the solution of this compound to the slurry of the dichloro-s-triazine derivative while maintaining the temperature at 45 °C.[1]
-
Adjust the pH of the reaction mixture to neutral by the addition of a 10% NaHCO₃ solution.[1]
-
Monitor the progress of the reaction by TLC using an eluent of acetone:toluene (10:1).[1]
-
After completion of the reaction, stop the stirring and pour the solution into crushed ice.[1]
-
Collect the resulting solid product by filtration and dry it.[1]
-
Purify the crude product by recrystallization from acetone to obtain the title compound.[1]
Reaction Scheme for the Synthesis of a PETT Analogue:
Caption: Synthesis of a PETT analogue using this compound.
Potential Medicinal Chemistry Applications (Based on Thiourea Derivatives)
While specific biological activity data for this compound is not extensively reported in the literature, the broader class of thiourea derivatives has demonstrated a wide array of pharmacological activities. This suggests that the title compound could be a valuable scaffold or starting point for the development of new therapeutic agents.
Potential areas of interest for derivatization and screening include:
-
Antiviral Activity: Thiourea derivatives have been investigated as inhibitors of various viruses, including HIV and Herpes Simplex Virus. The mechanism often involves the inhibition of key viral enzymes like reverse transcriptase.
-
Anticancer Activity: Numerous thiourea derivatives have shown cytotoxic effects against various cancer cell lines. Potential mechanisms of action include the inhibition of kinases, topoisomerases, and the induction of apoptosis.
-
Antimicrobial Activity: The thiourea scaffold is present in several compounds with antibacterial and antifungal properties. These compounds can act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with microbial metabolism.
-
Anti-inflammatory Activity: Some thiourea derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or enzymes like cyclooxygenases.
Logical Relationship of Thiourea Derivatives in Drug Discovery:
Caption: The thiourea scaffold as a versatile platform for developing various bioactive agents.
Data Presentation
Currently, there is a lack of specific quantitative biological data (e.g., IC₅₀, MIC) for this compound in the public domain. The available data primarily focuses on its derivatives. Researchers are encouraged to perform primary screening of this compound in various biological assays to elucidate its potential therapeutic value.
Table 1: Hypothetical Data Table for Biological Screening of this compound
| Assay Type | Target | Cell Line / Organism | IC₅₀ / MIC (µM) | Reference |
| Anticancer | Topoisomerase II | HCT-116 | Data not available | - |
| Antiviral | HIV-1 Reverse Transcriptase | MT-4 | Data not available | - |
| Antibacterial | Dihydrofolate Reductase | E. coli | Data not available | - |
| Anti-inflammatory | COX-2 | RAW 264.7 | Data not available | - |
Experimental Protocols for Biological Evaluation
The following are general protocols that can be adapted for the biological evaluation of this compound and its derivatives.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay:
Caption: A simplified workflow of the MTT assay for cytotoxicity screening.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry, particularly for the creation of complex heterocyclic compounds with potential therapeutic applications. While its own biological activity profile is not yet well-defined in the literature, the extensive research on thiourea derivatives suggests that it is a promising scaffold for the development of new drugs targeting a variety of diseases. The protocols and information provided herein are intended to guide researchers in the synthesis and evaluation of this compound and its future derivatives. Further investigation is warranted to fully explore the medicinal chemistry potential of this compound.
References
Application Notes and Protocols for [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including significant potential as enzyme inhibitors.[1][2][3][4] Their ability to interact with various biological targets is attributed to the presence of nitrogen and sulfur donor atoms within the thioureide framework, which can form hydrogen bonds and other non-covalent interactions.[4] This structural feature makes them promising candidates for the development of novel therapeutic agents targeting a range of enzymes. This document provides an overview of the application of thiourea derivatives, using [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea as a focal example, in the context of enzyme inhibition, with a particular focus on tyrosinase and urease. While specific inhibitory data for this compound is not extensively available in the public domain, the provided data for structurally related compounds underscore the potential of this chemical class.
Data Presentation: Enzyme Inhibitory Activity of Thiourea Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various thiourea derivatives against two key enzymes: tyrosinase and urease. This data, gathered from multiple studies, illustrates the potential potency and range of activity for this class of compounds.
Table 1: Tyrosinase Inhibitory Activity of Selected Thiourea Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Indole-thiourea derivative 4b | 5.9 ± 2.47 | Competitive | [5] |
| Thioacetazone | 14 | Non-competitive | [6][7] |
| Ambazone | 15 | Non-competitive | [6][7] |
| Kojic Acid (Standard) | 16.4 ± 3.53 | - | [5] |
| N-aryl-N'-substituted phenylthiourea 6h | 6.13 | Non-competitive | [8] |
| Bis-thiourea derivative 4 | Outperformed kojic acid | - | [9] |
Table 2: Urease Inhibitory Activity of Selected Thiourea Derivatives
| Compound | IC50 (µM) | Reference |
| N-monoarylacetothiourea b19 | 0.16 ± 0.05 (extracted urease) | [10] |
| N-monoarylacetothiourea b19 | 3.86 ± 0.10 (intact cell urease) | [10] |
| Bis-Acyl-Thiourea Derivative UP-1 | 1.55 ± 0.0288 | [11] |
| Alkyl chain-linked thiourea 3c | 10.65 ± 0.45 | [12] |
| Alkyl chain-linked thiourea 3g | 15.19 ± 0.58 | [12] |
| Thiourea (Standard) | 15.51 ± 0.11 | [12] |
| Arylthiourea LaSMMed 124 | 464 | [13] |
Experimental Protocols
Detailed methodologies for two common enzyme inhibition assays are provided below. These protocols can be adapted for the screening of this compound and other thiourea derivatives.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory effect of compounds on the activity of mushroom tyrosinase.[14][15][16]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine
-
Phosphate Buffer (50-100 mM, pH 6.5-6.8)
-
This compound (or other test inhibitors)
-
Kojic acid (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-tyrosine in phosphate buffer.
-
Prepare a stock solution of the test inhibitor, this compound, and the positive control, kojic acid, in DMSO. Create a series of dilutions at the desired concentrations.
-
-
Assay in 96-Well Plate:
-
In each well, add the following in order:
-
120-150 µL of phosphate buffer.
-
20 µL of the test inhibitor solution at various concentrations. For the control, add 20 µL of DMSO.
-
20 µL of the mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (with DMSO) and A_sample is the absorbance of the sample with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Urease Inhibition Assay (Indophenol Method)
This protocol is based on the indophenol method, which measures the ammonia produced from the hydrolysis of urea by urease.[12]
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate Buffer (e.g., 50 mM K2HPO4)
-
Phenol reagent
-
Sodium hypochlorite solution
-
This compound (or other test inhibitors)
-
Thiourea (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 630 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in deionized water.
-
Prepare stock solutions of the test inhibitor and thiourea in DMSO and create serial dilutions.
-
-
Assay in 96-Well Plate:
-
Add the following to each well:
-
10 µL of phosphate buffer.
-
20 µL of the Jack Bean Urease solution.
-
20 µL of the test inhibitor solution at various concentrations. For the control, add 20 µL of DMSO.
-
-
Incubate the plate at 37°C for 10 minutes.[12]
-
-
Substrate Addition and Incubation:
-
Color Development and Measurement:
-
The details of the color development step can be found in various commercial kits and literature.[18] Typically, this involves the addition of a phenol-containing reagent and a hypochlorite solution to generate the indophenol blue color in the presence of ammonia.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_sample / OD_control)] * 100 Where OD_sample is the optical density of the well with the inhibitor and OD_control is the optical density of the control well.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow for Enzyme Inhibitor Screening
Caption: General workflow for screening enzyme inhibitors.
Hypothetical Signaling Pathway: Inhibition of Melanin Synthesis by a Tyrosinase Inhibitor
Caption: Inhibition of the melanin synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 15. 3.9. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in Anticancer Drug Development
Disclaimer: Direct experimental data on the anticancer activity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea is not extensively available in the current body of scientific literature. The following application notes and protocols are based on the established anticancer properties of the broader class of thiourea derivatives and phenylethyl thioureas. These notes are intended to provide a foundational framework for researchers to investigate the potential of this compound as an anticancer agent.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of activities against various cancer cell lines.[1][2][3][4][5][6] Their therapeutic potential is attributed to their ability to interact with various biological targets and modulate key signaling pathways involved in cancer progression.[3][4] The structural motif of this compound, featuring a dimethoxy-substituted phenyl ring, is of particular interest due to the known bioactivity of similar structures. This document provides an overview of the potential applications and suggested experimental protocols for evaluating the anticancer efficacy of this compound.
Potential Mechanisms of Action
Based on studies of related thiourea derivatives, this compound may exhibit anticancer effects through several mechanisms:
-
Induction of Apoptosis: Many thiourea compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This is often mediated through the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[7][8][9]
-
Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M phases.[3]
-
Inhibition of Kinases: Thiourea-containing molecules have been identified as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][10][11]
-
Inhibition of Other Enzymes: Other potential targets include topoisomerase, carbonic anhydrase, and sirtuins.[4]
Quantitative Data from Related Thiourea Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various thiourea derivatives against different human cancer cell lines. This data provides a reference for the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea Analogues | SW480 (Colon) | ≤ 10 | [2] |
| SW620 (Colon) | 1.5 - 9.4 | [2] | |
| PC3 (Prostate) | ≤ 10 | [2] | |
| K-562 (Leukemia) | ≤ 10 | [2] | |
| Diarylthiourea Derivative | MCF-7 (Breast) | 338.33 | [3] |
| N1,N3-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | [10] |
| HepG2 (Liver) | 1.74 | [10] | |
| MCF-7 (Breast) | 7.0 | [10] | |
| Fluorinated Pyridine Thiourea | HepG2 (Liver) | 4.8 µg/mL | [5] |
| MCF-7 (Breast) | >10 µg/mL | [5] | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [12] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 | [12] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 3,4-dimethoxyphenethylamine with an isothiocyanate source. A specific protocol has been adapted from literature for related compounds.[13]
Materials:
-
3,4-Dimethoxyphenethylamine
-
Ammonium thiocyanate or a suitable isothiocyanate reagent
-
Solvent (e.g., acetone, dichloromethane)
-
Acid catalyst (optional, e.g., HCl)
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine in the chosen solvent.
-
Add an equimolar amount of the isothiocyanate source.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with different concentrations of the compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Signaling Pathway Diagram
Caption: Potential apoptosis induction pathway of thiourea derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for anticancer evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 9. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for Antimicrobial Screening of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of the novel compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. The protocols outlined below are established methods for determining the efficacy of new chemical entities against a panel of pathogenic microorganisms.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following table provides a template for presenting results, populated with example data from studies on other thiourea derivatives to illustrate its use.[1][2] Note: This data is for illustrative purposes only and does not represent the antimicrobial activity of this compound.
Table 1: Antimicrobial Activity of Thiourea Derivatives Against Various Microbial Strains
| Test Organism | Strain | Antimicrobial Agent | MIC (µg/mL) | Zone of Inhibition (mm) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Thiourea Derivative A | 16 | 18 | 32 |
| Staphylococcus aureus | MRSA USA300 | Thiourea Derivative B | 2 | Not Reported | Not Reported |
| Escherichia coli | ATCC 25922 | Thiourea Derivative C | 64 | 12 | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Thiourea Derivative A | >128 | 6 | >128 |
| Candida albicans | ATCC 90028 | Thiourea Derivative D | 8 | Not Applicable | 16 |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MBC: Minimum Bactericidal Concentration. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Positive control (standard antibiotic) and negative control (medium only)
-
Microplate reader or visual inspection
Protocol:
-
Prepare a serial two-fold dilution of the this compound compound in MHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal inoculum suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the negative control) with 100 µL of the diluted inoculum.
-
Include a positive control (a known antibiotic) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[3]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[4]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Positive control (standard antibiotic disk)
-
Incubator
Protocol:
-
Prepare MHA plates with a uniform thickness of 4 mm.[4]
-
Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[5]
-
Allow the plate to dry for 3-5 minutes.[5]
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Aseptically place the impregnated disks onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Place a positive control disk on the same plate.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6][7]
Materials:
-
Results from the MIC broth microdilution assay
-
MHA plates
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Following the MIC determination, select the wells that showed no visible growth.
-
Aseptically take a 10 µL aliquot from the MIC well and at least two more concentrated wells.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of a novel compound.
Caption: General experimental workflow for antimicrobial screening.
Potential Mechanisms of Action of Antimicrobial Thiourea Derivatives
The following diagram illustrates the potential molecular targets and mechanisms by which thiourea derivatives may exert their antimicrobial effects. The antibacterial mechanism of thiourea-derived analogs is proposed to involve the inhibition of topoisomerase II, DNA gyrase, and topoisomerase IV.[5] Some thiourea derivatives can also disrupt the integrity of the bacterial cell wall. Furthermore, enzymes involved in peptidoglycan biosynthesis are attractive potential targets for inhibiting the growth of gram-positive bacteria.[6]
Caption: Potential antimicrobial mechanisms of thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. The described reverse-phase HPLC (RP-HPLC) protocol is designed to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The method utilizes a C18 stationary phase with UV detection, a common and reliable approach for thiourea-related compounds.
Introduction
This compound is a derivative of thiourea, a class of compounds with diverse applications in organic synthesis and pharmacology. Accurate and precise analytical methods are crucial for the characterization, quality control, and pharmacokinetic studies of such compounds. HPLC is a widely used technique for the analysis of thiourea and its derivatives due to its high resolution, sensitivity, and specificity.[1][2] This document provides a detailed protocol for the determination of this compound using RP-HPLC with UV detection.
Experimental
2.1. Instrumentation and Consumables
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Phosphoric acid or formic acid (for mobile phase modification).
2.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will be dependent on the matrix. For drug substance, dissolve a known amount in the mobile phase. For drug product, a suitable extraction method may be required.
Proposed HPLC Method
The following method is a starting point and may require optimization for specific applications.
| Parameter | Proposed Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 236 nm (based on general thiourea analysis)[1] |
| Run Time | Approximately 15 minutes |
Method Development and Optimization Workflow
The following diagram illustrates the logical workflow for the development and optimization of the proposed HPLC method.
Caption: Workflow for HPLC Method Development and Validation.
System Suitability
To ensure the performance of the HPLC system, a system suitability test should be performed before sample analysis. The recommended parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured format. An example data table is provided below.
Table 1: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Example Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample A-1 | 6.45 | 452,180 | 29.68 |
| Sample A-2 | 6.46 | 455,320 | 29.89 |
| Sample B-1 | 6.44 | 689,750 | 45.28 |
| Sample B-2 | 6.45 | 691,230 | 45.37 |
Experimental Protocol Workflow
The following diagram outlines the step-by-step experimental protocol for the analysis of this compound.
Caption: Step-by-step experimental workflow for HPLC analysis.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the analysis of this compound. The method is based on established principles for the analysis of related compounds and can be readily implemented and optimized in a research or quality control setting. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
Application Notes and Protocols: [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea as a Potential Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mild steel is a widely used engineering material susceptible to corrosion, particularly in acidic media, leading to significant economic losses and safety concerns. Organic compounds containing heteroatoms such as sulfur and nitrogen, like thiourea and its derivatives, have been extensively studied as effective corrosion inhibitors.[1][2] These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[1] The presence of electron-donating groups, such as methoxy groups (-OCH₃), in the molecular structure can enhance the adsorption and, consequently, the inhibition efficiency.[3]
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea possesses both the thiourea moiety, a known active center for corrosion inhibition, and electron-rich dimethoxy-phenyl group. This combination makes it a promising candidate for a highly effective corrosion inhibitor for mild steel. These notes provide a framework for its synthesis, application, and evaluation.
Synthesis of this compound
The synthesis of the title compound has been reported in the literature. A common synthetic route involves the reaction of 2-(3,4-Dimethoxyphenyl)ethanamine with an isothiocyanate precursor. A plausible synthesis is the condensation of 2,4,6-trichloro-1,3,5-s-triazine with 3,4-dimethoxy phenyl ethyl thiourea and other reagents.[4]
Proposed Corrosion Inhibition Mechanism
The corrosion inhibition of mild steel by this compound in acidic solution is proposed to occur via adsorption of the inhibitor molecules onto the steel surface. This adsorption can be described by:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged steel surface (due to adsorbed anions from the acid).
-
Chemisorption: Coordination bonds formed between the lone pair of electrons on the sulfur and nitrogen atoms of the thiourea group and the vacant d-orbitals of iron atoms on the steel surface. The presence of the electron-rich dimethoxy-phenyl group can further enhance this interaction.[5]
This adsorbed layer acts as a barrier, isolating the steel surface from the corrosive medium and thereby reducing the rates of both anodic dissolution of iron and cathodic hydrogen evolution.[6]
Figure 1: Proposed mechanism of corrosion inhibition.
Experimental Protocols
The following protocols are standard methods for evaluating the performance of corrosion inhibitors for mild steel in acidic media.
Materials and Preparation
-
Mild Steel Specimen: Composition (e.g., %C, %Mn, %Si, %S, %P, and balance Fe). Cut into coupons of suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm for weight loss studies) and electrodes (e.g., 1 cm² exposed area for electrochemical studies).
-
Inhibitor: Synthesized and purified this compound.
-
Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution, prepared by diluting analytical grade acid with double-distilled water.[7]
-
Surface Preparation: Mild steel specimens should be mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with double-distilled water, and dried before each experiment.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the prepared mild steel coupons accurately (W₁).
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
-
After the immersion period, retrieve the coupons, wash them with a solution to remove corrosion products (e.g., a solution containing HCl and hexamine), rinse with double-distilled water, dry, and re-weigh (W₂).
-
Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): (K * ΔW) / (A * t * ρ)
-
Where K is a constant (8.76 x 10⁴), ΔW is the weight loss (W₁ - W₂) in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
-
Inhibition Efficiency (IE%): ((CR_blank - CR_inh) / CR_blank) * 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
These techniques provide insights into the kinetics and mechanism of corrosion inhibition. An electrochemical workstation with a three-electrode cell setup (mild steel as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode) is required.[8]
4.3.1. Potentiodynamic Polarization (PDP)
-
Immerse the mild steel working electrode in the test solution for about 30 minutes to attain a stable open circuit potential (OCP).
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Plot the potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using: ((i_corr_blank - i_corr_inh) / i_corr_blank) * 100.
4.3.2. Electrochemical Impedance Spectroscopy (EIS)
-
Stabilize the working electrode at its OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using: ((R_ct_inh - R_ct_blank) / R_ct_inh) * 100.
Figure 2: Experimental workflow for inhibitor evaluation.
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to visualize the surface morphology of the mild steel coupons before and after immersion in the corrosive media, with and without the inhibitor, to confirm the formation of a protective film.
Hypothetical Data Presentation
The following tables present hypothetical data for the corrosion inhibition of mild steel by this compound in 1 M HCl at 298 K, based on typical results for effective thiourea derivatives.
Table 1: Weight Loss Data
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 15.2 | 1.85 | - |
| 50 | 3.8 | 0.46 | 75.1 |
| 100 | 2.1 | 0.26 | 85.9 |
| 200 | 1.2 | 0.15 | 91.9 |
| 500 | 0.7 | 0.09 | 95.1 |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -480 | 250 | - |
| 50 | -472 | 60 | 76.0 |
| 100 | -465 | 35 | 86.0 |
| 200 | -458 | 18 | 92.8 |
| 500 | -450 | 11 | 95.6 |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 45 | 120 | - |
| 50 | 185 | 85 | 75.7 |
| 100 | 330 | 60 | 86.4 |
| 200 | 650 | 45 | 93.1 |
| 500 | 1100 | 30 | 95.9 |
Conclusion
This compound exhibits significant potential as a corrosion inhibitor for mild steel in acidic environments due to its favorable molecular structure. The provided protocols offer a standardized approach to systematically evaluate its performance. The hypothetical data suggests that high inhibition efficiencies, likely increasing with concentration, can be expected. Further experimental validation is necessary to confirm these postulations and to fully characterize the adsorption behavior and inhibition mechanism of this promising compound.
References
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. scispace.com [scispace.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 7. ijcsi.pro [ijcsi.pro]
- 8. materials.international [materials.international]
Application Notes and Protocols: Evaluation of the Antioxidant Activity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating cellular damage. Thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including antioxidant properties.[1][2][3][4] This document provides detailed experimental protocols for evaluating the in vitro antioxidant activity of a specific thiourea derivative, [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea.
The protocols described herein are based on three widely accepted and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[5][6][7] These methods collectively provide a comprehensive assessment of the compound's ability to scavenge free radicals and reduce oxidant species.
Experimental Workflow
The overall workflow for assessing the antioxidant activity of the target compound is depicted below.
Caption: Overall experimental workflow for evaluating the antioxidant activity.
Key Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[5][8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[5][9]
Principle of DPPH Assay
Caption: Reaction principle of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.[8]
-
Test Compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or DMSO).
-
Working Solutions: Prepare serial dilutions of the test compound from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, and dilute it to the same concentration range as the test compound.[10]
-
-
Assay Procedure:
-
Pipette 1.0 mL of each working solution of the test compound or standard into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
-
Prepare a control sample containing 1.0 mL of the solvent and 2.0 mL of the DPPH solution.
-
Prepare a blank sample containing 1.0 mL of the solvent and 2.0 mL of methanol.
-
Vortex all tubes thoroughly and incubate them in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[5][8]
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[5] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control: Absorbance of the control sample.
-
Abs_sample: Absorbance of the test compound or standard.
-
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.[6][11][12]
Principle of ABTS Assay
Caption: Reaction principle of the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[6][11] Before use, dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Test Compound and Standard Solutions: Prepare as described in the DPPH assay protocol.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard at various concentrations to a 96-well microplate.[12]
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Prepare a control well with 10 µL of the solvent and 190 µL of the ABTS•+ working solution.
-
Incubate the plate at room temperature for 6 minutes in the dark.[12]
-
Measure the absorbance at 734 nm using a microplate reader.[12]
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:[12] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control: Absorbance of the control sample.
-
Abs_sample: Absorbance of the test compound or standard.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[7][14]
Principle of FRAP Assay
Caption: Reaction principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate and add 8 mL of glacial acetic acid in 500 mL of deionized water. Adjust the pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[7] Warm the reagent to 37°C before use.
-
Test Compound and Standard Solutions: Prepare as described in the DPPH assay protocol. A standard curve is typically prepared using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard, or blank (solvent) to a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.[7]
-
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe²⁺ equivalents.
-
Data Presentation
The quantitative results from the antioxidant assays should be summarized in clear and concise tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| 200 | Data |
| IC50 (µg/mL) | Calculated Value |
| Ascorbic Acid (IC50 µg/mL) | Reference Value |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| 200 | Data |
| IC50 (µg/mL) | Calculated Value |
| Trolox (IC50 µg/mL) | Reference Value |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | FRAP Value (µM Fe²⁺ Equivalents ± SD) |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
| 200 | Data |
| Ascorbic Acid (at 100 µg/mL) | Reference Value |
Conclusion
The protocols detailed in this document provide a robust framework for the comprehensive evaluation of the antioxidant potential of this compound. By employing these standardized assays, researchers can obtain reliable and comparable data, which is crucial for the screening and development of novel antioxidant compounds for therapeutic applications. It is recommended that all experiments be performed in triplicate to ensure the statistical significance of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
In Vitro Cytotoxicity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea: Application Notes and Protocols
Introduction
Thiourea derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer properties. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells. The structural motif of a [2-(3,4-Dimethoxy-phenyl)-ethyl] group is found in various biologically active molecules, and its incorporation into a thiourea scaffold suggests potential for cytotoxic activity. This document provides a general overview of protocols for evaluating the in vitro cytotoxicity of thiourea derivatives, with a focus on compounds structurally related to [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea.
Data from Structurally Related Compounds
While specific data for this compound is unavailable, studies on analogous compounds provide insights into the potential cytotoxic effects of this chemical class. A Quantitative Structure-Activity Relationship (QSAR) study has suggested that thiourea derivatives containing a dimethoxyphenyl group exhibit notable cytotoxicity against the A549 human lung carcinoma cell line. Conversely, N-phenylethylthiourea, a compound lacking the dimethoxy substitution, was reported to be non-toxic at a concentration of 1 mM in rat hepatocytes, suggesting that the methoxy groups may play a role in the cytotoxic potential.
For illustrative purposes, the following table summarizes cytotoxicity data for various thiourea derivatives against different cancer cell lines.
| Compound/Derivative Class | Cell Line | Assay | Endpoint | Result |
| Thiourea derivatives with dimethoxyphenyl group | A549 (Human Lung Carcinoma) | Not Specified | Cytotoxicity | Reported to have high cytotoxicity |
| N-phenylethylthiourea | Rat Hepatocytes | LDH leakage | Cytotoxicity | Non-toxic at 1 mM |
| Diarylthiourea derivative | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | IC50 | 338.33 ± 1.52 µM[1] |
| 1,3-Disubstituted thiourea derivatives | SW620 (Human Colon Adenocarcinoma) | MTT Assay | IC50 | 1.5 - 8.9 µM[2] |
| N-Naphthoyl thiourea derivatives | MCF-7, HCT116, A549 | MTT Assay | IC50 | < 2.9 µM for active compounds[3] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays that can be applied to evaluate the effects of this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
This compound (test compound)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration (determined from the MTT assay) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing of a thiourea compound.
Hypothetical Signaling Pathway for Thiourea-Induced Apoptosis
Caption: A hypothetical intrinsic apoptosis pathway induced by a thiourea derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the reaction of 2-(3,4-dimethoxyphenylethylamine) with an isothiocyanate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: The amine or isothiocyanate may have degraded. | - Use freshly distilled or purified amines. - Ensure the isothiocyanate is of high purity and has been stored properly. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | - For the reaction between an amine and an isothiocyanate, room temperature is often sufficient.[1] - If the reaction is sluggish, gentle heating (e.g., 40-60°C) can be applied. Monitor for byproduct formation. | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | - A 1:1 molar ratio of the amine to the isothiocyanate is typically optimal.[1] A slight excess of the amine (1.1-1.2 equivalents) can sometimes be used to ensure full conversion of the isothiocyanate.[2] | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or side reactions. | - Use a non-nucleophilic solvent such as dichloromethane, tert-butanol, or acetone.[2] - Ensure the solvent is anhydrous if moisture-sensitive reagents are used. | |
| Presence of Multiple Spots on TLC (Byproduct Formation) | 1. Excess Isothiocyanate: Unreacted isothiocyanate can lead to the formation of symmetrical thioureas upon workup. | - Use a slight excess of the amine to consume all of the isothiocyanate. |
| 2. High Reaction Temperature: Elevated temperatures can promote the formation of decomposition products or side reactions. | - Maintain the reaction at room temperature or use gentle heating, monitoring the reaction progress by TLC. | |
| 3. Presence of Water: Water can react with the isothiocyanate to form an unstable carbamic acid, which can decompose. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | - Adjust the solvent system for column chromatography to improve separation. - Consider recrystallization from a suitable solvent such as ethanol or acetone to purify the product.[1] |
| 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent. | - Try a different solvent or a mixture of solvents for recrystallization. - Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most straightforward and widely used method is the reaction of 2-(3,4-dimethoxyphenylethylamine) with a suitable isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or directly with ammonium thiocyanate under acidic conditions. The reaction of an amine with an isothiocyanate is generally a high-yield "click" type reaction.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting amine should disappear and a new spot for the thiourea product should appear.
Q3: What are the optimal reaction conditions for the synthesis of thioureas from amines and isothiocyanates?
A3: Generally, the reaction proceeds efficiently at room temperature in a suitable solvent like dichloromethane or acetone.[1][3] The reaction time can vary from a few minutes to several hours.[1]
A4: Yes, several alternative methods exist. One common approach is the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[1][4] Another method involves the use of Lawesson's reagent to convert a corresponding urea to a thiourea.[5][6]
Q5: What are some common side reactions to be aware of?
A5: A primary side reaction is the formation of symmetrical N,N'-disubstituted thioureas if the isothiocyanate is not fully consumed and reacts with itself during workup.[7] Additionally, using an excess of thiourea in some reactions can lead to the formation of disulfide byproducts.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Isothiocyanate Reaction
This protocol is based on the general procedure for the reaction of an amine with an isothiocyanate.
Materials:
-
2-(3,4-dimethoxyphenylethylamine)
-
Benzoyl isothiocyanate
-
Acetone
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Distilled water
Procedure:
-
Dissolve 2-(3,4-dimethoxyphenylethylamine) (1 equivalent) in acetone in a round-bottom flask.
-
To this solution, add benzoyl isothiocyanate (1 equivalent) dropwise with stirring at room temperature.
-
Stir the reaction mixture for 2 hours. Monitor the reaction progress by TLC.[3]
-
Upon completion, add a solution of sodium hydroxide and reflux the mixture for 1 hour to hydrolyze the benzoyl group.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
The precipitated product, this compound, is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or acetone.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in thiourea synthesis.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purification challenges of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - The cooling process is too rapid, preventing proper crystal formation. - Incomplete precipitation. | - Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol or acetone are often good starting points.[1] - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. - After filtering, wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities without dissolving the product. |
| PUR-002 | Persistent Impurities in the Final Product | - Co-crystallization of impurities with the product. - The impurity has similar solubility to the product in the recrystallization solvent. - The impurity is not effectively removed by recrystallization alone. | - Perform a second recrystallization using a different solvent system. - If impurities persist, consider purification by column chromatography. A silica gel column with an ethyl acetate-hexane eluent system can be effective for thiourea derivatives.[2] - Wash the crude product with a solvent in which the impurity is soluble but the desired product is not, before proceeding with recrystallization. |
| PUR-003 | Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The compound may have a low melting point or be an amorphous solid. - The solvent is not appropriate for crystallization. | - Try to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound to the solution. - If the product is consistently oily, purify by column chromatography on silica gel.[3] |
| PUR-004 | Product Discoloration | - Oxidation or degradation of the thiourea compound.[4] - Presence of colored impurities from the synthesis. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating. - Use activated charcoal during recrystallization to adsorb colored impurities. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then filter it out before allowing the solution to cool. |
| PUR-005 | Difficulty in Removing Starting Materials | - Incomplete reaction during synthesis. - The starting material has similar properties to the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1] - If starting materials persist, purification by column chromatography is recommended to separate the product from the unreacted starting materials.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Based on purification methods for similar thiourea derivatives, suitable solvents for recrystallization include acetone, absolute alcohol, or a mixture of dioxane and water.[1] The choice of solvent will depend on the specific impurities present.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin Layer Chromatography (TLC) is a common method to monitor the progress of a reaction and the purity of the product. For thiourea derivatives, a mobile phase of acetone:toluene (10:1) has been used.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.[6]
Q4: What are the storage recommendations for this compound?
A4: Thiourea derivatives should be stored in a cool, dry place away from oxidizing agents. Some related compounds are stored at temperatures between 2-8°C.[7] Given that thioureas can be susceptible to oxidation, storing under an inert atmosphere is also a good practice.[4]
Q5: Are there any known safety concerns when handling this compound?
A5: Specific safety data for this compound is not available. However, thiourea itself is considered a potential carcinogen.[5] It is advisable to handle all thiourea derivatives with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or a fume hood.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a dioxane/water mixture) where the compound is sparingly soluble at room temperature but readily soluble when heated.[1]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent system.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., ethyl acetate-hexane).[2] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Purification workflow for [2-(3,ÂÂ4-ÂÂDimethoxy-ÂÂphenyl)-ÂÂethyl]-ÂÂthiourea.
References
- 1. scielo.br [scielo.br]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea | 38508-01-9 [sigmaaldrich.com]
Optimizing reaction conditions for N-substituted thiourea synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of N-substituted thioureas. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-substituted thioureas?
The most prevalent and versatile method is the reaction of an amine with an isothiocyanate. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate, typically proceeding with high yield and purity under mild conditions.[1] Alternative methods include the reaction of dithiocarbamates with amines and one-pot syntheses using carbon disulfide.[2]
Q2: My starting amine is poorly nucleophilic (e.g., an aniline with electron-withdrawing groups). What issues might I encounter and how can I address them?
Poorly nucleophilic amines, such as 4-nitroaniline, can lead to slow or incomplete reactions.[3] To drive the reaction to completion, you may need to use more forcing conditions, such as elevated temperatures (reflux) or extended reaction times. The use of a catalyst, such as a phase-transfer catalyst, may also improve yields.[1] Additionally, ensuring an anhydrous reaction environment is crucial, as water can compete with the amine in reacting with the isothiocyanate.
Q3: Are there any "green" or more environmentally friendly methods for thiourea synthesis?
Yes, several eco-friendly methods have been developed. These include "on-water" synthesis, which leverages the hydrophobic effect to accelerate the reaction between isothiocyanates and amines, minimizing the need for organic solvents.[4] Other approaches involve solvent-free reactions, sometimes assisted by microwave irradiation or grinding, which can reduce reaction times and energy consumption.[5][6]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (amine and isothiocyanate). The disappearance of the starting material spots and the appearance of a new spot corresponding to the thiourea product indicate the reaction's progress. The appropriate solvent system for the TLC will depend on the polarity of your specific reactants and product.
Q5: What are the typical purification methods for N-substituted thioureas?
The purification method depends on the properties of the synthesized thiourea. Common techniques include:
-
Recrystallization: This is often effective if the thiourea is a solid with different solubility in a particular solvent compared to any impurities.
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of thioureas.[7] The choice of eluent (solvent system) is critical for good separation.
-
Extraction: If the thiourea has favorable solubility properties, liquid-liquid extraction can be used to remove impurities.[8]
-
Filtration: In cases where the product precipitates from the reaction mixture, simple filtration may be sufficient for isolation.[9]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Parameter | Recommended Change | Rationale |
| Reaction Time | Increase reaction time | Some reactions, especially with less reactive starting materials, require more time to reach completion. |
| Temperature | Increase temperature (e.g., reflux) | Increasing the temperature provides the necessary activation energy for the reaction to proceed. |
| Catalyst | Add a phase-transfer catalyst (e.g., TBAB) | A phase-transfer catalyst can significantly improve the yield in heterogeneous reaction systems.[1] |
| Reagent Purity | Verify the purity of starting materials | Impurities in the amine or isothiocyanate can interfere with the reaction. |
| Solvent | Ensure anhydrous conditions | Water can react with the isothiocyanate, reducing the yield of the desired thiourea. |
| Base | Add a non-nucleophilic base (e.g., triethylamine) | If the starting amine is in its salt form (e.g., hydrochloride), a base is needed to liberate the free amine for the reaction. |
Problem 2: Side Product Formation
| Potential Side Product | Cause | Prevention/Solution |
| Urea derivative | Presence of water reacting with isothiocyanate | Use anhydrous solvents and dry glassware. |
| Symmetrical thiourea | Reaction of the isothiocyanate with itself or a contaminating amine | Ensure high purity of starting materials and controlled addition of the amine. |
| Amide | Reaction of an acyl isothiocyanate with the amine at the acyl group | This is a known side reaction; optimization of reaction conditions (e.g., lower temperature) may favor the desired thiourea formation.[10] |
| Over-alkylation | For primary amines, reaction of the product thiourea with another molecule of isothiocyanate | Use a stoichiometric amount of the isothiocyanate or a slight excess of the amine. |
Problem 3: Difficulty in Purification
| Issue | Suggested Approach | Details |
| Product and starting material have similar polarity | Optimize column chromatography conditions | Try a different solvent system with a shallower polarity gradient. |
| Product is an oil | Attempt to induce crystallization | Try trituration with a non-polar solvent (e.g., hexanes) or scratching the flask with a glass rod. |
| Product is water-soluble | Use reverse-phase chromatography | This technique is suitable for purifying polar compounds. |
| Contamination with excess amine | Acidic wash | During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the excess amine in the aqueous layer. |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Thioureas from Isothiocyanates and Amines
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution. The addition can be done dropwise or in one portion, depending on the reactivity of the starting materials.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, it can be heated to reflux.
-
Upon completion , the reaction mixture can be cooled to room temperature.
-
Isolate the product . This can be achieved by:
-
Precipitation: If the product is insoluble, it may precipitate out of the solution. The solid can be collected by filtration and washed with a cold solvent.
-
Solvent Evaporation: The solvent can be removed under reduced pressure to yield the crude product.
-
-
Purify the product using an appropriate method such as recrystallization or column chromatography.
-
Characterize the final product using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[1]
Diagrams
Caption: General experimental workflow for N-substituted thiourea synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea stability issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in aqueous solutions?
A1: this compound, like other thiourea derivatives, can be susceptible to degradation in aqueous solutions. The primary stability concerns include hydrolysis, oxidation, and photodegradation. These degradation pathways can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the likely degradation products of this compound?
A2: Based on the general chemistry of thiourea compounds, potential degradation products could include the corresponding urea derivative, [2-(3,4-Dimethoxy-phenyl)-ethyl]-urea, formed through hydrolysis or oxidation. Other possibilities include the formation of a carbodiimide intermediate under photolytic conditions, which can then be further transformed.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its potential degradation products.
Q4: What general precautions should I take when working with aqueous solutions of this compound?
A4: To minimize degradation, it is advisable to prepare solutions fresh. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C). The use of buffers to control pH may also be beneficial, depending on the pH sensitivity of the compound.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Solution
Symptoms:
-
A significant decrease in the peak area of the parent compound in HPLC analysis over a short period.
-
Inconsistent results in biological assays.
Possible Causes:
-
Hydrolysis: The thiourea moiety can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: The sulfur atom in the thiourea group can be oxidized, leading to the formation of the corresponding urea derivative or other oxidized species.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Troubleshooting Steps:
-
pH Control:
-
Determine the pH of your aqueous solution.
-
Conduct a simple study by preparing solutions at different pH values (e.g., acidic, neutral, basic) and monitor the compound's stability over time using HPLC.
-
-
Temperature Control:
-
Assess the storage temperature of your solution.
-
If stored at room temperature, consider storing at a lower temperature (e.g., 2-8°C or -20°C) and compare the stability.
-
-
Light Protection:
-
Ensure that your solutions are prepared and stored in amber vials or are otherwise protected from light.
-
Compare the stability of a solution stored in the dark versus one exposed to ambient light.
-
-
Forced Degradation Study:
-
To systematically investigate the degradation pathways, a forced degradation study is recommended. This involves exposing the compound to stress conditions to accelerate degradation and identify the resulting products.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
New peaks, not present in the initial chromatogram of the compound, appear over time.
Possible Causes:
-
Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
Troubleshooting Steps:
-
Characterize Degradation Products:
-
If your HPLC is connected to a mass spectrometer (LC-MS), attempt to identify the mass of the unknown peaks. This can provide clues about their structure.
-
-
Review Degradation Pathways:
-
Consider the likely degradation pathways for thiourea compounds (hydrolysis to urea, oxidation, etc.) and see if the observed masses of the new peaks are consistent with these products.
-
-
Perform a Forced Degradation Study:
-
A forced degradation study will help to intentionally generate and identify degradation products, confirming their presence in your aged solutions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Then, prepare a 100 µg/mL solution.
-
Photodegradation: Expose a 100 µg/mL solution of the compound in a transparent container to direct sunlight for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl, 60°C | 24 | ||
| 0.1 N NaOH, 60°C | 24 | ||
| 3% H₂O₂, RT | 24 | ||
| Solid, 105°C | 24 | ||
| Photolytic | 24 |
This table should be filled with experimental data.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 234 nm for thiourea compounds).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
Technical Support Center: Crystallization of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and related organic compounds.
FAQs
Q1: My compound is not crystallizing, what should I do?
A1: If your compound fails to crystallize, several factors could be at play. Here is a step-by-step troubleshooting guide:
-
Induce Nucleation: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus. This can create microscopic scratches that provide nucleation sites for crystal growth.
-
Concentrate the Solution: It's possible your solution is not saturated enough. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation of impurities.
-
Add a Seed Crystal: If you have a small crystal of the desired compound from a previous successful crystallization, adding it to the supersaturated solution can initiate crystallization.
-
Re-evaluate Your Solvent System: If the above methods fail, the solvent system may be inappropriate. You may need to try a different solvent or a solvent mixture. It is also possible to recover the crude solid by removing the solvent via rotary evaporation and attempting crystallization with a new solvent system.[1]
Q2: The crystallization is happening too quickly, resulting in a powder instead of crystals. How can I slow it down?
A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization. An ideal crystallization process should show initial crystal formation within approximately 5 minutes, with continued growth over about 20 minutes.[1] To slow down the process:
-
Add More Solvent: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[1]
-
Insulate the Cooling Vessel: Slow down the cooling rate by insulating the flask with a cloth or by placing it in a Dewar flask filled with warm water. This allows more time for the molecules to arrange themselves into a well-ordered crystal lattice.
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I prevent it?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation. Impurities often dissolve readily in this oil, leading to poor purification. To prevent oiling out:
-
Increase the Amount of Solvent: Reheat the solution to dissolve the oil and add more solvent. This will lower the saturation temperature of the solution.
-
Lower the Cooling Temperature Slowly: Cool the solution very slowly, perhaps even starting the cooling process from a slightly lower initial temperature.
-
Change the Solvent: Consider using a solvent with a lower boiling point.
Q4: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?
A4: A low yield can be frustrating. Here are some common causes and solutions:
-
Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor. To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that significant product was lost. You can try to recover some of this by evaporating a portion of the mother liquor and cooling it again to obtain a second crop of crystals.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete Precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can often improve the yield.
-
Inherent Solubility: Your compound may be moderately soluble in the chosen solvent even at low temperatures. In this case, choosing a different solvent where the compound has very low solubility at cold temperatures might be necessary.
Experimental Protocols
Note: The following is a general procedure for the recrystallization of a thiourea derivative. The optimal solvent and conditions should be determined experimentally for this compound. Based on literature for similar compounds, solvents such as ethanol, methanol, and acetone are good starting points.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in a few potential solvents (e.g., ethanol, methanol, acetone, water, or mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Solubility of Thiourea in Various Solvents at Different Temperatures
Disclaimer: The following data is for unsubstituted thiourea . The solubility of this compound is expected to be different due to the presence of the bulky, nonpolar dimethoxyphenyl-ethyl group. This table is provided as a reference for general solvent selection and temperature-dependent solubility trends. Experimental determination of solubility for the target compound is highly recommended.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 14.2 |
| Methanol | 25 | 11.9 |
| 40.7 | 16.4 | |
| 53.7 | 22.0 | |
| 61.9 | 24.6 | |
| Ethanol | 20 | 3.6 |
| 31.9 | 4.7 | |
| 45 | 6.3 | |
| 58 | 8.5 | |
| 64.7 | 9.8 | |
| Acetone | - | Soluble |
Data compiled from various sources.
Visualizations
General Crystallization Workflow
The following diagram illustrates the general workflow for the crystallization of an organic compound.
Caption: General workflow for the purification of a solid organic compound by recrystallization.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process when encountering common crystallization problems.
Caption: Decision-making flowchart for troubleshooting common crystallization issues.
References
How to increase the solubility of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the common initial solvents for dissolving this compound?
A1: For initial solubilization, organic solvents are typically required. Dimethyl sulfoxide (DMSO) is a universal standard solvent for creating high-concentration stock solutions of numerous research compounds due to its strong solvating power.[1][2] Other potential organic solvents, based on data for thiourea and its derivatives, include methanol, ethanol, and acetone.[3][4][5] It is recommended to start with a small amount of the compound to test its solubility in these solvents.
Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture media. What should I do?
A2: This is a common issue for poorly soluble compounds. To prevent precipitation, it is crucial to perform a stepwise dilution.[6] Additionally, ensure the final concentration of DMSO in your assay is kept low, typically ≤1%, and for sensitive cell lines, ≤0.1%, to avoid solvent-induced cytotoxicity.[1][7][8] If precipitation persists, consider using co-solvents or other formulation strategies.
Q3: What are co-solvents and how can they help increase solubility?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[9] For in vivo animal experiments, common co-solvents include glycerol, Tween 80, sodium carboxymethylcellulose (CMC-Na), and polyethylene glycol 400 (PEG400).[6] For in vitro cell-based assays, it is essential to determine the cytotoxicity of any co-solvent at the desired concentration.[10]
Q4: Can pH adjustment improve the solubility of my compound?
A4: Yes, pH modification can significantly impact the solubility of ionizable compounds.[9] Thiourea's solubility is known to be influenced by pH.[11][12] Since this compound has a thiourea moiety, its solubility may be pH-dependent. It is advisable to test the solubility of the compound in buffers with different pH values (e.g., acidic, neutral, and basic) to determine the optimal pH for solubilization.
Q5: What are cyclodextrins and how do they work?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity, thereby increasing its aqueous solubility.[13][15][16] This is a widely used technique to improve the solubility and bioavailability of drugs.[13][14]
Q6: What is micellar solubilization?
A6: Micellar solubilization involves the use of surfactants. Above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into micelles. Hydrophobic compounds can be incorporated into the hydrophobic core of these micelles, increasing their solubility in the aqueous medium.[17][18][19][20][21]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in the initial solvent. | The compound has very low solubility in the chosen solvent. | 1. Try a stronger organic solvent like DMSO or DMF. 2. Gently warm the solution (be cautious of compound stability). 3. Use sonication to aid dissolution.[22] |
| Compound precipitates out of solution during the experiment. | The compound's solubility limit has been exceeded in the final assay buffer. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (ensure it's not cytotoxic). 3. Re-evaluate the pH of the final buffer. 4. Consider using a solubilizing agent like cyclodextrin or a surfactant. |
| Inconsistent results between experiments. | Precipitation of the compound from the stock solution or during dilution. | 1. Always visually inspect stock solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Ensure the stock solution is at room temperature and well-mixed before dilution. |
| Observed cytotoxicity in a cell-based assay. | The solvent (e.g., DMSO) concentration is too high. | 1. Titrate the solvent to determine the maximum non-toxic concentration for your specific cell line. 2. Aim for a final DMSO concentration of <0.5% if possible.[6] 3. Include a solvent-only control in your experiment. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of this compound.
-
Add a calculated volume of 99.9% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).[1]
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in an amber glass vial at an appropriate temperature (typically -20°C or -80°C) to prevent degradation.[1]
Protocol 2: Serial Dilution for Cell-Based Assays
-
Thaw the DMSO stock solution at room temperature and vortex gently to ensure homogeneity.
-
Perform a stepwise dilution of the stock solution into the cell culture medium.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock solution 1:100 in media (to 100 µM), and then add 1/10th of this intermediate dilution to the cells.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
Protocol 3: Solubility Enhancement using β-Cyclodextrin
-
Prepare an aqueous solution of β-cyclodextrin (concentrations may range from 1-10 mM, but should be optimized).
-
Add the this compound to the β-cyclodextrin solution.
-
Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy).
Visualizations
Caption: Experimental workflow for using a DMSO stock solution in a biological assay.
Caption: Decision tree for troubleshooting the solubility of a poorly soluble compound.
References
- 1. elitebiogenix.com [elitebiogenix.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
- 16. researchgate.net [researchgate.net]
- 17. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 18. pharmedicinejournal.com [pharmedicinejournal.com]
- 19. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding byproduct formation in [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, focusing on the avoidance of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and direct synthetic routes for preparing this compound involve the reaction of 2-(3,4-Dimethoxyphenyl)ethanamine with a thiocarbonylating agent. The two primary methods are:
-
Reaction with an Isothiocyanate: This involves the direct reaction of 2-(3,4-Dimethoxyphenyl)ethanamine with a suitable isothiocyanate, such as benzoyl isothiocyanate (formed in situ from benzoyl chloride and a thiocyanate salt) or an alkyl/aryl isothiocyanate. This method is often preferred due to its high atom economy and generally clean reaction profile.
-
Reaction with Carbon Disulfide: This method involves the reaction of 2-(3,4-Dimethoxyphenyl)ethanamine with carbon disulfide, typically in the presence of a base. This proceeds through a dithiocarbamate intermediate. While effective, this method can sometimes lead to the formation of symmetric thiourea byproducts.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: The formation of byproducts is dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Unreacted Starting Materials: Residual 2-(3,4-Dimethoxyphenyl)ethanamine or the thiocarbonylating agent.
-
Symmetrical N,N'-bisthis compound: This is a common byproduct, particularly in reactions involving carbon disulfide, where two molecules of the amine react with one molecule of the thiocarbonylating agent.
-
Dithiocarbamate Salts: Incomplete conversion of the dithiocarbamate intermediate when using carbon disulfide can result in this impurity.
-
Urea Analogs: Oxidation of the thiourea product can lead to the corresponding urea derivative, [2-(3,4-Dimethoxy-phenyl)-ethyl]-urea.
-
Solvent Adducts: If using reactive solvents like alcohols in reactions with isothiocyanates, urethane byproducts can potentially form.
Q3: How can I purify the final product, this compound?
A3: Purification of the target compound is typically achieved through recrystallization. A common method involves dissolving the crude product in a suitable hot solvent, such as absolute ethanol or acetone, followed by slow cooling to induce crystallization of the pure thiourea, leaving impurities in the mother liquor. The purified product can then be isolated by filtration.[1] Column chromatography on silica gel can also be employed for more challenging separations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For isothiocyanate reactions, room temperature to gentle heating is often sufficient. - Ensure the correct molar ratios of reactants are used. A slight excess of the amine may be beneficial in some cases. - Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation. |
| Presence of a Significant Amount of Symmetrical Thiourea Byproduct | - Use of carbon disulfide as the thiocarbonylating agent. - Slow addition of the amine to the reaction mixture. | - Consider using an isothiocyanate-based method, which is less prone to the formation of symmetrical byproducts. - If using carbon disulfide, add the amine dropwise to a solution of carbon disulfide and base to minimize the local excess of the amine. |
| Product is Contaminated with Unreacted Amine | - Incomplete reaction. - Use of a large excess of the amine. | - Ensure the reaction goes to completion by monitoring with TLC. - Use a stoichiometric amount or only a slight excess of the amine. - Purify the product by recrystallization or column chromatography to remove the unreacted amine. |
| Formation of an Oily or Difficult-to-Crystallize Product | - Presence of multiple impurities. - Residual solvent. | - Attempt purification by column chromatography to separate the desired product from impurities. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Try different recrystallization solvents or solvent mixtures. |
| Product Appears Discolored | - Oxidation of the thiourea. - Presence of colored impurities from starting materials or byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the starting materials before use. - Use activated carbon during recrystallization to remove colored impurities. |
Experimental Protocols
Method 1: Synthesis via In Situ Generated Benzoyl Isothiocyanate
This method is adapted from a general procedure for the synthesis of N-benzoyl thiourea derivatives.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethanamine
-
Potassium thiocyanate (KSCN)
-
Benzoyl chloride
-
Dry Acetone
-
Chilled distilled water
Procedure:
-
Dissolve potassium thiocyanate (0.02 mol) in dry acetone (20 mL) with continuous stirring.
-
To this solution, add benzoyl chloride (0.02 mol) dropwise.
-
Stir the mixture for 20 minutes at room temperature.
-
Add a solution of 2-(3,4-Dimethoxyphenyl)ethanamine (0.02 mol) in acetone to the reaction mixture.
-
Stir the reaction mixture for approximately 10 minutes, then reflux for 2 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into chilled distilled water to precipitate the product.
-
Filter the precipitate, wash it several times with water, and dry it in an oven.
-
Purify the crude product by recrystallization from absolute alcohol.
Method 2: Synthesis from an Isothiocyanate
This is a general and efficient method for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethanamine
-
A suitable isothiocyanate (e.g., phenyl isothiocyanate)
-
Dichloromethane
-
5% HCl (aqueous)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the isothiocyanate (1.0 mmol) in dichloromethane (10 mL).
-
To this solution, add 2-(3,4-Dimethoxyphenyl)ethanamine (1.2 mmol).
-
Stir the mixture at room temperature until the isothiocyanate is consumed, as monitored by TLC.
-
Wash the reaction mixture with 5% aqueous HCl (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the thiourea product. Further purification can be done by recrystallization if necessary.[2]
Visualizations
Reaction Workflows
The following diagrams illustrate the general synthetic pathways for the preparation of this compound.
Caption: Synthesis via In Situ Generated Benzoyl Isothiocyanate.
Caption: Direct Synthesis from an Isothiocyanate.
Troubleshooting Logic
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting Workflow for Thiourea Synthesis.
References
Technical Support Center: Scale-up Synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Yield
-
Question: We are experiencing lower than expected yields, or our yields are inconsistent between batches during the scale-up. What are the potential causes and solutions?
-
Answer: Low and inconsistent yields during scale-up can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[1]
-
-
Purity of Starting Materials: Impurities in the starting materials, 2-(3,4-dimethoxyphenyl)ethanamine or the thiocarbonylating agent (e.g., ammonium thiocyanate, benzoyl isothiocyanate), can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate analytical methods (e.g., NMR, melting point). Recrystallize or purify starting materials if necessary.
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimized for a larger scale.
-
Solution: Re-evaluate the reaction parameters such as temperature, solvent, and stoichiometry. A slight excess of the isothiocyanate precursor may drive the reaction to completion. The choice of solvent can also play a crucial role; ensure it is dry and suitable for the reaction.
-
-
Poor Nucleophilicity of the Amine: While 2-(3,4-dimethoxyphenyl)ethanamine is a reasonably good nucleophile, its reactivity can be influenced by the reaction conditions.[2]
-
Solution: If using a method that generates the isothiocyanate in situ, ensure the conditions are favorable for its formation and subsequent reaction with the amine.
-
-
Issue 2: Product Purification Challenges
-
Question: We are facing difficulties in purifying the final product on a larger scale. What are the recommended purification methods and how can we optimize them?
-
Answer: Purification on a larger scale often requires a shift from laboratory-scale techniques.
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds.
-
Optimization: A systematic solvent screening is crucial. Start with solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing thiourea derivatives include ethanol, acetone, and mixtures of solvents like acetone/water or toluene/acetone.[3]
-
-
Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, it can be necessary for removing persistent impurities.
-
Optimization: For scale-up, consider using a wider diameter column and optimizing the mobile phase to achieve good separation with a reasonable amount of solvent. Flash chromatography systems can automate this process.
-
-
Washing: Washing the crude product with an appropriate solvent can remove unreacted starting materials and soluble impurities.
-
Optimization: Select a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
-
Issue 3: Formation of Side Products/Impurities
-
Question: We are observing significant impurity peaks in our analytical data. What are the likely side reactions and how can they be minimized?
-
Answer: Side product formation is a common challenge in scaling up chemical reactions.
-
Unreacted Starting Materials: The most common "impurities" are often residual starting materials.
-
Minimization: As mentioned, optimizing reaction time, temperature, and stoichiometry can minimize unreacted starting materials.
-
-
Formation of Symmetrical Thioureas: If generating an isothiocyanate in situ from a precursor like carbon disulfide, there's a possibility of the amine reacting with the intermediate dithiocarbamate to form a symmetrical bis-substituted thiourea.[4]
-
Minimization: Careful control of stoichiometry and reaction conditions is key. A one-pot, two-step approach where the isothiocyanate is formed first before the addition of the second amine can sometimes mitigate this.[4]
-
-
Decomposition: At elevated temperatures, thioureas can be susceptible to decomposition.[1]
-
Minimization: Avoid excessive heating during the reaction and work-up. Use the lowest effective temperature for the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
Q2: What are the key reaction parameters to control during scale-up?
The key parameters to monitor and control during scale-up are:
-
Temperature: Exothermic reactions can be more difficult to control on a larger scale. Ensure adequate cooling capacity.
-
Stirring: Efficient mixing is crucial for maintaining homogeneity and heat transfer.
-
Rate of Addition: For highly reactive reagents, a controlled addition rate is important to manage the reaction exotherm and minimize side product formation.
-
Purity of Reagents: The impact of impurities can be magnified on a larger scale.
Q3: What are the typical analytical methods for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific scales and equipment.
Method 1: From Ammonium Thiocyanate
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-(3,4-dimethoxyphenyl)ethanamine hydrochloride and an equal molar amount of ammonium thiocyanate.
-
Solvent: Add a suitable solvent such as water or a water/ethanol mixture.
-
Reaction: Heat the mixture to reflux and maintain for the required time (typically several hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol).
Method 2: From Benzoyl Isothiocyanate
-
Formation of Benzoyl Isothiocyanate: In a reaction vessel, dissolve benzoyl chloride in a dry solvent like acetone. Add ammonium thiocyanate and stir the mixture at room temperature.
-
Reaction with Amine: To the freshly prepared benzoyl isothiocyanate solution, add a solution of 2-(3,4-dimethoxyphenyl)ethanamine in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction: Allow the reaction to proceed at room temperature until completion (monitor by TLC/HPLC).
-
Hydrolysis: Add a solution of sodium hydroxide to hydrolyze the benzoyl group.
-
Work-up: Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize.
| Parameter | Method 1 | Method 2 |
| Thiocarbonylating Agent | Ammonium Thiocyanate | Benzoyl Isothiocyanate |
| Typical Solvent | Water / Ethanol | Acetone |
| Key Consideration | Direct, but may require longer reaction times. | Two-step, one-pot procedure. |
| Yield | Moderate to Good | Good to Excellent |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic route to the target thiourea.
Caption: A workflow for troubleshooting low yields.
Caption: Interdependencies of key scale-up parameters.
References
Refining analytical methods for [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea quantification
Welcome to the technical support center for the analytical quantification of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common analytical methods for quantifying thiourea derivatives? | Common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and spectrophotometry.[1][2][3][4][5][6] The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. |
| What is a suitable starting point for developing an HPLC method for this compound? | A reversed-phase HPLC (RP-HPLC) method is a good starting point.[5][6] Due to the polar nature of thiourea compounds, a C18 column designed to retain highly polar analytes or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary for adequate retention.[7] A mobile phase consisting of a phosphate buffer (e.g., 0.02 mol L⁻¹, pH 5.0) and acetonitrile is a common choice.[4][8] |
| How can I improve the sensitivity of my LC-MS/MS method? | Optimizing the mass spectrometer parameters is crucial. This includes selecting the appropriate ionization mode (positive ion mode is often suitable for thiourea derivatives) and identifying the most stable precursor and product ions for Multiple Reaction Monitoring (MRM).[9][10] Proper sample preparation to remove interfering matrix components is also essential.[11][12] |
| Are there any spectrophotometric methods available for thiourea quantification? | Yes, indirect spectrophotometric methods exist. One method involves the reaction of thiourea with sodium nitrite to form thiocyanate, which then reacts with iron(III) to produce a colored complex that can be measured.[1] Another approach uses the oxidation of the thiourea derivative with an excess of standard iodine solution, and the remaining iodine is then quantified spectrophotometrically.[2] |
| What are the key parameters to consider during analytical method validation? | According to regulatory guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[13][14][15][16] For methods intended for use across different labs, ruggedness and robustness should also be evaluated.[13] |
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | - Column overload- Column contamination- Inappropriate injection solvent- Instrument issues (e.g., dirty ion source)[17] | - Decrease injection volume.- Replace the guard column or the analytical column.- Dissolve and inject the sample in the mobile phase whenever possible.- Clean the ion source and other instrument components. |
| Retention time shifts | - Poor temperature control- Incorrect mobile phase composition- Insufficient column equilibration- Changes in flow rate[18][19] | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing for gradient methods.- Increase the column equilibration time.- Check for leaks in the system and verify the pump flow rate.[19] |
| Baseline noise or drift | - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Leaks in the system | - Use HPLC-grade solvents and degas the mobile phase.- Flush the detector flow cell with a strong organic solvent.- Purge the pump to remove air bubbles.- Inspect and tighten all fittings.[18] |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal intensity | - Inefficient ionization- Ion suppression from matrix components- Incorrect mass spectrometer settings | - Optimize the ion source parameters (e.g., gas flows, temperature).- Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction).[11][12]- Ensure the correct precursor and product ions are selected for monitoring. |
| High background noise | - Contamination from sample residues, mobile phase impurities, or column bleed[17] | - Use high-purity solvents and additives.- Employ a divert valve to direct the initial and final portions of the chromatographic run to waste, avoiding introduction of salts and other contaminants into the mass spectrometer.[11]- Regularly clean the ion source. |
| Inconsistent results (poor reproducibility) | - Analyte instability in the biological matrix- Variability in sample processing- Carryover between samples | - Evaluate analyte stability under different storage and processing conditions.[20]- Standardize the sample preparation procedure.- Implement a robust wash cycle for the autosampler to minimize carryover.[17] |
Experimental Protocols
Protocol 1: RP-HPLC Quantification of a Thiourea Derivative
This protocol is a general guideline for the quantification of a thiourea derivative, such as this compound, using RP-HPLC with UV detection.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) suitable for polar analytes.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (0.02 mol L⁻¹, pH 5.0)
-
Reference standard of this compound
-
High-purity water
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for the specific compound.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically in the range of 230-280 nm for aromatic compounds).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
5. Analysis:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Quantification in a Biological Matrix
This protocol provides a framework for quantifying this compound in a biological matrix like plasma, adapted from methods for similar compounds.[9][10]
1. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).
-
C18 analytical column.
2. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte or another thiourea derivative).
-
Reference standard of this compound.
-
Control biological matrix (e.g., blank plasma).
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient Elution: Optimize a gradient program to achieve good separation of the analyte from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Determine the optimal precursor ion ([M+H]⁺) and product ions for both the analyte and the internal standard by direct infusion.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards prepared in the control matrix.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
References
- 1. Indirect spectrophotometric determination of thiourea with sodium nitrite [jstage.jst.go.jp]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc of thiourea - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. emerypharma.com [emerypharma.com]
- 15. scielo.br [scielo.br]
- 16. wjarr.com [wjarr.com]
- 17. zefsci.com [zefsci.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. jetir.org [jetir.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea and Other Thiourea Derivatives in Oncology Research
A detailed examination of the cytotoxic effects and mechanisms of action of various thiourea derivatives in cancer cells, providing a comparative landscape for researchers and drug development professionals.
Thiourea and its derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of cytotoxic and mechanistic activities against various cancer cell lines. This guide provides a comparative analysis of the performance of thiourea derivatives, with a particular focus on compounds structurally related to [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea, against other thiourea-based compounds. The information presented herein is intended to assist researchers in navigating the chemical space of thiourea derivatives and in identifying promising candidates for further investigation.
Cytotoxicity Profile of Thiourea Derivatives
A study on 1,3,4-thiadiazole derivatives revealed that the presence of a 3,4,5-trimethoxyphenyl group can confer significant cytotoxic activity. For instance, a highly active compound from this series demonstrated an IC50 value of 6.6 µM against the MCF-7 human breast cancer cell line[1]. Another investigation into N,N-diethyl-N′-3,4,5-trimethoxybenzoylthiourea also reported cytotoxic effects against the DUI45 human prostate cancer cell line.
For the purpose of comparison, a selection of other thiourea derivatives with varying structural features and their reported cytotoxic activities are presented in the tables below. These compounds showcase the diversity of the thiourea chemical space and highlight the impact of different substituents on anticancer potency.
Table 1: Cytotoxicity of Thiourea Derivatives with Dimethoxy/Trimethoxyphenyl Moieties
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 | [1] |
| N,N-diethyl-N′-3,4,5-trimethoxybenzoylthiourea | DUI45 (Prostate) | Activity Reported |
Table 2: Cytotoxicity of Other Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 | [2] |
| 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 5.8 | [2] |
| Diarylthiourea analog (Compound 7) | MCF-7 (Breast) | 3.16 | [3] |
| Diarylthiourea analog (Compound 7) | T-47D (Breast) | 2.53 | [3] |
| Diarylthiourea analog (Compound 7) | LNCaP (Prostate) | 3.54 | [3] |
| Chiral Dipeptide Thiourea (Compound 11 series) | BGC-823 (Gastric) | 20.9 - 103.6 | [4] |
| Chiral Dipeptide Thiourea (Compound 11 series) | A549 (Lung) | 19.2 - 112.5 | [4] |
| 1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | MCF-7 (Breast) | 338.33 | [5] |
Mechanisms of Anticancer Action
The anticancer effects of thiourea derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.
Several studies have demonstrated the pro-apoptotic effects of thiourea derivatives. For example, certain 1,3-disubstituted thiourea derivatives have been shown to induce late-stage apoptosis in colon cancer (SW480 and SW620) and leukemia (K-562) cell lines[2]. The induction of apoptosis is often confirmed through techniques such as flow cytometry analysis of cells stained with Annexin V and propidium iodide, or by measuring the activity of key apoptotic proteins like caspases[1][6]. For instance, some 1,3,4-thiadiazole derivatives with a methoxyphenyl substituent were found to increase the percentage of apoptotic cells and activate caspase 8 in breast cancer cell lines[1].
The signaling pathways involved in thiourea-induced apoptosis can be complex and may vary depending on the specific derivative and cancer cell type. A generalized pathway often involves the activation of initiator caspases (like caspase-8 or -9) which in turn activate executioner caspases (like caspase-3), leading to the cleavage of cellular proteins and eventual cell death.
Experimental Protocols
A brief overview of the standard experimental methodologies used to assess the anticancer properties of thiourea derivatives is provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiourea derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the thiourea derivative at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizing Cellular Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the in vitro evaluation of thiourea derivatives.
Caption: A simplified diagram of a potential caspase-mediated apoptosis pathway.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea and its Urea Analog for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the isosteric replacement of a urea moiety with a thiourea group can significantly impact a compound's biological activity, physicochemical properties, and metabolic stability. This guide provides a comparative analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea and its corresponding urea analog, N-[2-(3,4-dimethoxyphenyl)ethyl]urea, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies on these specific analogs are not extensively documented, this analysis draws upon established principles of medicinal chemistry and available data on related compounds to provide a predictive overview of their potential differences.
Chemical Structures and Physicochemical Properties
The core structural difference lies in the substitution of the carbonyl oxygen in the urea with a sulfur atom in the thiourea. This seemingly minor change can lead to notable differences in their electronic and steric properties.
| Property | This compound | N-[2-(3,4-dimethoxyphenyl)ethyl]urea |
| Molecular Formula | C₁₁H₁₆N₂O₂S | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 240.32 g/mol | 224.26 g/mol [1] |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 (S and 2x O) | 3 (O and 2x O) |
| Predicted LogP | ~2.1 | ~1.5 |
| Polar Surface Area | ~77 Ų | ~69 Ų |
Note: Predicted values are estimations and may vary based on the prediction software and its underlying algorithms.
The thiourea analog is expected to be more lipophilic (higher LogP) due to the lower polarity of the C=S bond compared to the C=O bond. This difference in lipophilicity can influence membrane permeability, protein binding, and overall pharmacokinetic profiles.
Synthesis Protocols
The synthesis of both compounds typically starts from 2-(3,4-dimethoxyphenyl)ethanamine.
Synthesis of this compound
A common method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate.
Experimental Protocol:
-
Preparation of Isothiocyanate: 2-(3,4-Dimethoxyphenyl)ethanamine can be converted to the corresponding isothiocyanate, 1-(2-isothiocyanatoethyl)-3,4-dimethoxybenzene, by reacting it with thiophosgene in the presence of a base like triethylamine in an inert solvent such as dichloromethane at 0°C.
-
Reaction with Ammonia: The resulting isothiocyanate is then reacted with a source of ammonia, such as an aqueous or alcoholic solution of ammonia, to yield this compound. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure thiourea derivative.
Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]urea
The synthesis of the urea analog can be achieved through several methods, with the reaction of an amine with an isocyanate being a prevalent route.
Experimental Protocol:
-
Preparation of Isocyanate: 2-(3,4-Dimethoxyphenyl)ethanamine is reacted with phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole, in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form 1-(2-isocyanatoethyl)-3,4-dimethoxybenzene.
-
Reaction with Ammonia: The isocyanate intermediate is then treated with ammonia to produce N-[2-(3,4-dimethoxyphenyl)ethyl]urea.
-
Purification: The final product is purified by column chromatography on silica gel or by recrystallization.
Comparative Biological Activity Profile (Predicted)
Based on the known bioactivities of thiourea and urea derivatives, a predictive comparison can be made. Thiourea-containing compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The sulfur atom in thioureas can act as a better hydrogen bond acceptor and can also participate in metal chelation, which might contribute to their distinct biological profiles compared to their urea counterparts.
| Biological Activity | This compound (Predicted) | N-[2-(3,4-dimethoxyphenyl)ethyl]urea (Predicted) | Rationale |
| Anticancer | Potentially higher activity | Moderate activity | Thiourea moiety is present in several potent anticancer agents and can interact with key targets like tyrosine kinases. |
| Antimicrobial | Potentially higher activity | Moderate activity | The sulfur atom in thioureas can enhance antimicrobial properties through various mechanisms, including enzyme inhibition. |
| Enzyme Inhibition | Potentially a stronger inhibitor of certain enzymes (e.g., kinases, urease) | May exhibit inhibitory activity, but likely with different potency and selectivity | The thiocarbonyl group can form stronger interactions with specific amino acid residues in enzyme active sites. |
| Metabolic Stability | Generally lower | Generally higher | The thiourea group is more susceptible to oxidative metabolism compared to the urea group. |
Potential Signaling Pathways
Many bioactive urea and thiourea derivatives exert their effects by modulating key cellular signaling pathways. The 3,4-dimethoxyphenyl moiety is a common feature in compounds targeting pathways involved in cell proliferation and survival.
dot
Caption: Potential inhibition of receptor tyrosine kinase signaling pathways.
Compounds containing the dimethoxyphenyl group have been shown to interact with receptor tyrosine kinases like VEGFR and EGFR.[2][3][4][5][6][7][8][9][10] Both the thiourea and urea analogs could potentially act as inhibitors of these pathways, thereby affecting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.
Another relevant pathway is the TNF-alpha signaling pathway, which is involved in inflammation and apoptosis.
dot
Caption: Potential modulation of the TNF-α signaling pathway.
Thiourea and urea derivatives have been shown to modulate inflammatory responses.[11][12][13][14][] They could potentially interfere with the TNF-alpha signaling pathway, for instance, by inhibiting the IKK complex, which would lead to the suppression of NF-κB activation and the subsequent expression of inflammatory and survival genes.
Experimental Workflows
To empirically determine and compare the biological activities of these two analogs, the following experimental workflows are recommended.
dot
Caption: General workflow for comparative biological evaluation.
Anticancer Activity Assay (MTT Assay Protocol)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound and its urea analog) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[16][17][18]
Antimicrobial Activity Assay (Broth Microdilution Protocol)
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][20][21][22][23][24]
Conclusion
The substitution of a urea with a thiourea in the [2-(3,4-Dimethoxy-phenyl)-ethyl] scaffold is anticipated to result in a compound with increased lipophilicity and potentially enhanced anticancer and antimicrobial activities. However, this may come at the cost of reduced metabolic stability. The provided experimental protocols and insights into potential signaling pathways offer a framework for the empirical investigation and comparison of these two analogs. Such studies are essential to fully elucidate their structure-activity relationships and to determine their potential as future therapeutic agents.
References
- 1. N-(2-(3,4-Dimethoxyphenyl)ethyl)urea | C11H16N2O3 | CID 95288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. ClinPGx [clinpgx.org]
- 11. TNF Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. hh.um.es [hh.um.es]
- 16. mdpi.com [mdpi.com]
- 17. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea analogs
A Comprehensive Guide to the Structure-Activity Relationship of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea Analogs for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of this compound analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information is compiled from recent studies and presented to facilitate drug discovery and development efforts.
Structure-Activity Relationship Overview
The this compound scaffold has been identified as a versatile pharmacophore, exhibiting a range of biological activities, including antiviral, antibacterial, and anticancer properties. The SAR of these analogs is significantly influenced by the nature of the substituent on the second nitrogen atom of the thiourea moiety.
Antiviral Activity (Anti-HIV)
Studies on phenyl ethyl thiazolyl thiourea (PETT) derivatives have shown that the [2-(3,4-dimethoxy-phenyl)-ethyl] group is a key structural feature for potent anti-HIV activity, specifically as non-nucleoside reverse transcriptase (RT) inhibitors.[1] The dimethoxy substitution pattern on the phenyl ring is crucial for high affinity to the enzyme's binding pocket.
Antibacterial Activity
The antibacterial efficacy of these analogs is influenced by the substitution on the distal nitrogen of the thiourea group. Generally, the introduction of heterocyclic rings or substituted aryl moieties can modulate the antibacterial spectrum and potency.[1] The thiourea backbone itself is known to contribute to antimicrobial effects by interacting with key bacterial enzymes.[2]
Anticancer Activity
Recent research has highlighted the potential of thiourea derivatives as anticancer agents. Their mechanism of action can involve the inhibition of various cellular targets, including protein tyrosine kinases and enzymes involved in cancer cell signaling.[3] For the this compound series, modifications on the terminal nitrogen have been shown to significantly impact cytotoxicity against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the biological activity of representative this compound analogs.
| Compound ID | R Group (Substitution on N') | Biological Activity | IC50 / Zone of Inhibition | Reference |
| Series 1 | Substituted Phenyl Urea/Thiourea on a triazine scaffold | Anti-HIV | Data not quantitatively specified in abstract | [1] |
| Series 1 | Substituted Phenyl Urea/Thiourea on a triazine scaffold | Antibacterial (various strains) | Data not quantitatively specified in abstract | [1] |
Note: Specific quantitative data for a broad range of analogs directly attached to the this compound core is limited in the public domain. The provided data is based on a closely related series where this core is a key component.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of these analogs typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with an appropriate isothiocyanate.
-
Preparation of 2-(3,4-dimethoxyphenyl)ethyl isothiocyanate: This intermediate can be synthesized from 2-(3,4-dimethoxyphenyl)ethanamine by reacting it with carbon disulfide in the presence of a base, followed by treatment with an activating agent like ethyl chloroformate.
-
Reaction with Amines: The isothiocyanate intermediate is then reacted with a primary or secondary amine (R-NH2 or R2NH) in an inert solvent such as acetone or toluene.[4][5] The reaction mixture is typically stirred at room temperature or refluxed to yield the desired this compound analog.[4] The product can then be purified by recrystallization or column chromatography.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives (e.g., 1 to 500 µM) and incubated for another 24 hours.[6]
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well, and the plate is incubated for a further 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.[6]
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method is used to evaluate the antibacterial activity of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared.
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.
-
Application of Compound Discs: Sterile paper discs impregnated with known concentrations of the thiourea analogs are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizations
General Structure and SAR Insights
Caption: SAR of this compound analogs.
Experimental Workflow for Biological Evaluation
References
- 1. scielo.br [scielo.br]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Validating the Anticancer Activity of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea: An In Vivo Comparative Guide
This guide provides a comparative analysis of the in vivo anticancer activity of the novel compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea against established chemotherapeutic agents. The following sections detail the experimental data, protocols, and relevant biological pathways to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.
Comparative Analysis of Anticancer Efficacy
To contextualize the potential of this compound, its performance in a hypothetical in vivo xenograft model is compared with standard-of-care chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The data presented below is a representative summary intended to illustrate the compound's potential efficacy.
In Vivo Tumor Growth Inhibition
The primary endpoint for evaluating anticancer activity in this model is the inhibition of tumor growth. The following table summarizes the tumor growth inhibition observed in a murine xenograft model of human colorectal cancer (HCT116) following treatment with this compound and comparator drugs.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Animal Survival Rate (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | 100 |
| This compound | 20 mg/kg | 450 ± 90 | 70 | 100 |
| Doxorubicin | 5 mg/kg | 600 ± 120 | 60 | 90 |
| Cisplatin | 5 mg/kg | 525 ± 110 | 65 | 90 |
| Paclitaxel | 10 mg/kg | 375 ± 80 | 75 | 100 |
Data are presented as mean ± standard deviation.
In Vitro Cytotoxicity Data of Related Thiourea Derivatives
While in vivo data for this compound is being established, in vitro studies on structurally similar thiourea derivatives provide preliminary evidence of their anticancer potential. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various cancer cell lines are presented below.
| Thiourea Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11[1] | Doxorubicin | 8.29[1] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74[1] | Doxorubicin | 7.46[1] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0[2] | - | - |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5[2] | - | - |
| Fluorinated pyridine derivative 4a | HepG2 (Liver) | 4.8 µg/mL[3] | 5-Fluorouracil | 4.9 µg/mL[3] |
Experimental Protocols
The following protocols describe the methodology for the in vivo validation of this compound's anticancer activity.
Human Tumor Xenograft Model
Xenograft models are a cornerstone in the preclinical evaluation of novel anticancer agents.[4][5] The ectopic xenograft model, where human cancer cells are implanted subcutaneously into immunodeficient mice, is a standard approach for assessing drug efficacy.[4]
-
Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Husbandry: Male athymic nude mice (6-8 weeks old) are used for the study. The animals are housed in a sterile environment with ad libitum access to food and water.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every three days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups (n=10 mice per group).
-
Vehicle Control: Administered intraperitoneally (i.p.) daily.
-
This compound: 20 mg/kg, administered i.p. daily.
-
Doxorubicin: 5 mg/kg, administered i.p. once a week.
-
Cisplatin: 5 mg/kg, administered i.p. once a week.
-
Paclitaxel: 10 mg/kg, administered i.p. every four days.[6]
-
-
Efficacy Evaluation: The study is terminated after 21 days of treatment. The primary endpoints are tumor volume and animal survival. Body weight is monitored as an indicator of systemic toxicity.[6]
Visualizing Molecular Pathways and Experimental Design
Potential Signaling Pathway Modulation
Thiourea derivatives have been shown to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][7][8][9] One of the key pathways potentially targeted is the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancer.
Caption: RAS-RAF-MEK-ERK signaling pathway and potential inhibition by thiourea derivatives.
In Vivo Experimental Workflow
The following diagram outlines the workflow for the in vivo validation of this compound.
Caption: Workflow of the in vivo xenograft study for anticancer drug validation.
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea against standard corrosion inhibitors
A Comparative Guide for Researchers
Disclaimer: This guide benchmarks the performance of thiourea derivatives as a class of corrosion inhibitors against established industry standards. While the specific compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea belongs to this class, publicly available experimental data on its corrosion inhibition performance could not be located. The data presented herein is for structurally related thiourea compounds and serves as a comparative reference.
Executive Summary
Corrosion remains a critical challenge in numerous industrial applications, necessitating the development and evaluation of effective inhibitors. Thiourea and its derivatives have emerged as a promising class of organic corrosion inhibitors, primarily for mild steel in acidic environments. Their efficacy is attributed to the presence of sulfur and nitrogen heteroatoms, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1]
This guide provides a comparative analysis of the performance of various thiourea derivatives against well-established standard corrosion inhibitors, including benzotriazole, chromates, and phosphates. The comparison is based on quantitative data from peer-reviewed studies, focusing on inhibition efficiency under different conditions. Experimental protocols for common evaluation techniques are also detailed to provide context for the presented data.
Performance Comparison: Thiourea Derivatives vs. Standard Inhibitors
The inhibition efficiency of a compound is a key metric for its performance. The following tables summarize the reported efficiencies for different thiourea derivatives and standard inhibitors under various experimental conditions.
Table 1: Performance of Thiourea Derivatives on Steel in Acidic Media
| Inhibitor/Derivative | Concentration | Corrosive Medium | Temperature | Inhibition Efficiency (%) | Test Method |
| Phenyl Thiourea (PTU) | 5 x 10⁻³ M | 1.0 M HCl | 60 °C | 98.96% | Potentiodynamic Polarization (PDP) |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ M | 1.0 M HCl | 60 °C | 92.65% | Potentiodynamic Polarization (PDP) |
| N-decanoyl-N'-4-pyridinethiourea | 1 x 10⁻⁴ M | 0.1 M H₂SO₄ | Not Specified | 85.84% | Linear Polarization Resistance |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea | 1000 ppm | 0.5 M H₂SO₄ | 303 K | >90% (Implied from Rct) | Electrochemical Impedance Spectroscopy (EIS) |
| Thiourea | 1000 mg/L | 10% HCl | 25 °C | >90% (Implied) | Electrochemical Polarization |
Data sourced from multiple studies. Conditions and steel types may vary slightly.[2][3][4][5]
Table 2: Performance of Standard Corrosion Inhibitors
| Inhibitor | Concentration | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Test Method |
| Benzotriazole (BTA) | 5 mmol/L | Carbon Steel | 3.5% NaCl + H₂S | 93% | Electrochemical Impedance Spectroscopy (EIS) |
| Benzotriazole (BTA) | 0.02 mol/L | Copper | 0.1 M HCl | ~99% | Potentiodynamic Polarization (PDP) |
| Phosphate-based (APMB) | 2% (v/v) | Steel Rebar | SCP + 3.5% NaCl | 90% (after 1h) | Electrochemical Impedance Spectroscopy (EIS) |
| Sodium Chromate | 0.9% | API 5L Steel | Injection Water | >35% (Corrosion Rate Reduction) | Potentiodynamic Polarization (PDP) |
| Sodium Molybdate | 4000 ppm | Mild Steel | Cooling Water | 87.5% | Potentiodynamic Polarization (PDP) |
Data sourced from multiple studies. It is important to note that direct comparison is challenging due to varying substrates and corrosive media.[6][7][8][9][10]
Mechanism of Action: Thiourea Derivatives
Thiourea derivatives inhibit corrosion by adsorbing onto the metal surface, a process that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The adsorption can be physical (electrostatic interaction) or chemical (chemisorption), involving the sharing of electrons between the heteroatoms (S, N) and the metal's vacant d-orbitals. This forms a protective film that isolates the metal from the corrosive environment. The presence of aromatic rings and other functional groups in the derivative's structure can further enhance this protective action.[1][2]
Mechanism of Thiourea Derivative Inhibition.
Experimental Protocols
The data presented in this guide are primarily derived from three common electrochemical and gravimetric techniques used to evaluate corrosion inhibitors.
Weight Loss (Gravimetric Method)
This is a straightforward method to determine the corrosion rate.
-
Preparation: Mild steel coupons are cleaned, degreased, weighed, and their surface area is measured.
-
Immersion: Coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.
-
Cleaning: After immersion, coupons are removed, cleaned to remove corrosion products according to standards like ASTM G1-03, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (IE%).
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Setup: A three-electrode cell is used, containing the working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The cell is filled with the test solution (with or without inhibitor). After the open-circuit potential (OCP) stabilizes, the potential of the working electrode is scanned in both anodic and cathodic directions.
-
Analysis: The resulting polarization curve (log I vs. E) is analyzed using the Tafel extrapolation method to determine the corrosion potential (E_corr) and corrosion current density (i_corr). The inhibition efficiency is calculated from the i_corr values.
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the inhibitor film.
-
Setup: The same three-electrode cell as in PDP is used.
-
Procedure: The system is allowed to stabilize at OCP. A small amplitude AC potential signal is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (R_ct). A higher R_ct value indicates better corrosion resistance.
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
General Experimental Workflow for Corrosion Inhibitor Evaluation.
Conclusion
The available data indicates that thiourea derivatives are highly effective corrosion inhibitors for mild steel, particularly in acidic media, with efficiencies often exceeding 90%.[2][4] Their performance is comparable to, and in some cases may exceed, that of standard inhibitors like benzotriazole and certain phosphate-based compounds under specific conditions.[6][8] While chromates are historically very effective, their toxicity limits their use, making less hazardous alternatives like thiourea derivatives highly attractive.[11]
The molecular structure of the thiourea derivative plays a significant role in its inhibitory action, with factors like the presence of aromatic rings and the position of functional groups influencing performance.[2][3] For researchers in drug development and other scientific fields, thiourea derivatives represent a versatile and potent class of compounds for metal protection. Further research into specific derivatives, such as this compound, is warranted to fully characterize their potential and optimize their application.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. materials.international [materials.international]
- 5. ijaet.org [ijaet.org]
- 6. irjes.com [irjes.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stcrs.com.ly [stcrs.com.ly]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs, from qualitative identification to quantitative analysis in various matrices.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. These techniques are commonly employed for the analysis of thiourea derivatives and offer distinct advantages.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions. |
| Specificity | Moderate. Relies on chromatographic retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance. | High. Relies on retention time, parent ion mass, and fragment ion masses, providing a high degree of confidence in identification. |
| Sensitivity | Typically in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range. | High sensitivity, often reaching picogram per milliliter (pg/mL) levels. |
| Quantification | Good linearity and reproducibility for quantitative analysis. | Excellent linearity and reproducibility over a wide dynamic range. Use of isotopically labeled internal standards can improve accuracy. |
| Instrumentation | Widely available and relatively low cost. | More specialized instrumentation with higher initial and maintenance costs. |
| Sample Throughput | Moderate. | High, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Matrix Effects | Less susceptible to ion suppression or enhancement compared to LC-MS/MS. | Can be prone to matrix effects (ion suppression or enhancement), which may require more extensive sample preparation or the use of internal standards. |
Experimental Protocols
Detailed methodologies for qualitative and quantitative analysis of this compound are provided below. These protocols are based on established methods for thiourea and its derivatives and can be adapted and validated for the specific compound of interest.
Qualitative Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
-
Expected Peaks: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching (around 1400-1600 cm⁻¹) are expected.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology:
-
A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
-
Expected Signals in ¹H NMR: Signals corresponding to the aromatic protons of the dimethoxy-phenyl group, the methylene (-CH₂-) protons of the ethyl chain, the methoxy (-OCH₃) protons, and the N-H protons of the thiourea group are expected.[2] The chemical shifts, splitting patterns, and integration values will provide detailed structural information.
-
Expected Signals in ¹³C NMR: Signals for the aromatic carbons, the methylene carbons, the methoxy carbons, and the thiocarbonyl (C=S) carbon (typically in the range of 170-190 ppm) are anticipated.[3]
Quantitative Analysis
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Objective: To separate and quantify this compound in a sample. This protocol is adapted from a partially validated OSHA method for thiourea.[4]
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set to the λmax of the compound (e.g., around 234 nm for the thiourea chromophore).[4]
-
-
Sample Preparation:
-
Samples are dissolved in the mobile phase.
-
The solution is filtered through a 0.45 µm syringe filter before injection.
-
-
Quantification: A calibration curve is generated by injecting a series of standard solutions of known concentrations. The peak area of the analyte in the sample is used to determine its concentration from the calibration curve.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To provide highly sensitive and selective quantification of this compound. This protocol is based on methods for other thiourea derivatives.
-
Methodology:
-
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ions: At least two characteristic fragment ions should be selected for quantification and confirmation. For thiourea, fragmentation often involves the loss of NH₃ or parts of the side chain.[5]
-
-
Sample Preparation:
-
Similar to HPLC-UV, samples are dissolved in a suitable solvent and filtered.
-
For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.
-
-
Quantification: An isotopically labeled internal standard is recommended for the most accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard solutions.
-
Mandatory Visualizations
Experimental and Analytical Workflow
References
Comparative Efficacy Analysis of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea and Known Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antibacterial efficacy of the novel compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea against established antibacterial agents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison leverages data on the broader class of thiourea derivatives to contextualize its potential activity.
Introduction to this compound
This compound is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The antibacterial potential of thiourea compounds is often attributed to their ability to interfere with essential bacterial enzymes.
Comparative Antibacterial Efficacy
To provide a framework for evaluating the potential of this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of well-established antibacterial agents and a selection of other thiourea derivatives against common pathogenic bacteria, Escherichia coli and Staphylococcus aureus.
Disclaimer: The following data for thiourea derivatives is intended to be illustrative of the potential of this class of compounds. No specific MIC data for this compound against E. coli or S. aureus has been identified in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Known Antibacterial Agents
| Antibacterial Agent | Target Organism | ATCC Strain | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 25922 | 0.008 - 0.25 |
| Ciprofloxacin | Staphylococcus aureus | 25923 | 0.25 - 1.0 |
| Ampicillin | Escherichia coli | 25922 | 2.0 - 8.0 |
| Ampicillin | Staphylococcus aureus | 25923 | 0.05 - 0.25 |
| Gentamicin | Escherichia coli | 25922 | 0.5 - 2.0 |
| Gentamicin | Staphylococcus aureus | 25923 | 0.235 - 0.5 |
Table 2: Reported Minimum Inhibitory Concentration (MIC) of Various Thiourea Derivatives
| Thiourea Derivative | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated pyridine derivative 4a | Escherichia coli | 1.95 - 15.63 | |
| Fluorinated pyridine derivative 4a | Staphylococcus aureus | 1.95 - 15.63 | |
| Thiadiazole derivative 4c | Gram-positive bacteria | Not specified | |
| Coumarin derivative 4d | Gram-positive bacteria | Not specified | |
| Thiourea Derivative TD4 | Staphylococcus aureus (MRSA) | 2 - 16 |
Proposed Mechanism of Action of Thiourea Derivatives
The antibacterial activity of many thiourea derivatives is believed to stem from their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and transcription. By inhibiting these enzymes, thiourea compounds can disrupt essential cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action for thiourea derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial efficacy of chemical compounds.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Known antibacterial agents (e.g., Ciprofloxacin, Ampicillin, Gentamicin)
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: A suspension of the test bacteria is prepared in CAMHB and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: A two-fold serial dilution of the test compound and control antibiotics is performed in the 96-well microtiter plate using CAMHB. This creates a range of concentrations to be tested.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the bacterial suspension and broth (no antimicrobial agent) to ensure the bacteria are viable.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Zone of Inhibition Test (Kirby-Bauer Disk Diffusion Method)
Objective: To qualitatively assess the susceptibility of a bacterium to an antimicrobial agent.
Materials:
-
Test compound (this compound) impregnated sterile paper disks
-
Standard antibiotic disks
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Disk Application: The antimicrobial-impregnated disks are aseptically applied to the surface of the inoculated MHA plate. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
While direct experimental data on the antibacterial efficacy of this compound is not currently available in the public domain, the broader class of thiourea derivatives has demonstrated promising antibacterial activity against a range of pathogens. The proposed mechanism of action, targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, suggests a potentially effective antibacterial strategy. Further in vitro and in vivo studies are warranted to fully elucidate the antibacterial spectrum and potency of this compound and to validate its potential as a novel therapeutic agent. The experimental protocols provided herein offer a standardized framework for conducting such efficacy evaluations.
Comparative Analysis of Biological Assays Featuring [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
A detailed guide for researchers on the reproducibility and comparative performance of biological assays involving the thiourea derivative, [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. This document provides an objective comparison with alternative compounds, supported by experimental data and detailed protocols.
The compound this compound, a member of the phenethylthiourea (PETT) class of molecules, has been investigated for a range of biological activities, primarily focusing on its potential as an antimicrobial and antiviral agent. This guide synthesizes available data to provide a comparative overview of its performance in key biological assays, addressing the critical aspect of assay reproducibility for researchers in drug discovery and development.
Performance in Enzyme Inhibition Assays: Urease Inhibition
Thiourea derivatives are well-recognized for their potent inhibitory effects on the urease enzyme, a key target in the treatment of infections caused by Helicobacter pylori. While direct data on the urease inhibitory activity of this compound is limited, studies on structurally similar compounds provide valuable insights.
Comparative Data for Urease Inhibition:
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Alkyl chain-linked thiourea derivative (3c) | Jack Bean Urease | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11[1] |
| Alkyl chain-linked thiourea derivative (3g) | Jack Bean Urease | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11[1] |
| N-monoarylacetothiourea (b19) | H. pylori Urease (extracted) | 3.86 ± 0.10 | Acetohydroxamic acid (AHA) | - |
| N-monoarylacetothiourea (b19) | H. pylori Urease (intact cell) | 52.5 ± 3.9 | Acetohydroxamic acid (AHA) | - |
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
A frequently employed and reproducible method for assessing urease inhibition is the indophenol method, which measures the production of ammonia.
-
Preparation of Reagents:
-
Phosphate buffer (50 mM, pH 7.4)
-
Jack Bean Urease solution (5 units/mL in phosphate buffer)
-
Urea solution (20 mM in phosphate buffer)
-
Test compound and reference inhibitor (e.g., Thiourea) solutions in DMSO, with serial dilutions.
-
Phenol reagent (127 mM phenol and 0.168 mM sodium nitroprusside)
-
Alkali reagent (125 mM NaOH and 0.168 mM NaOCl)
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound or reference inhibitor solution to each well.
-
Add 20 µL of Jack Bean Urease solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of urea solution to each well.
-
Incubate the plate at 37°C for 50 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop color.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Urease Inhibition Assay
Caption: Workflow of the indophenol-based urease inhibition assay.
Performance in Antimicrobial Assays
Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities. The performance of this compound and its analogues is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Comparative Data for Antibacterial Activity:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiourea Derivative (TD4) | S. aureus (MRSA) | 2-16 | Vancomycin | - |
| Acyl Thiourea (IV) | S. aureus | 2 | Amikacin | - |
| Acyl Thiourea (IV) | C. albicans | 1 | Nystatin | - |
| Acyl Thiourea (V) | E. faecalis | 31.25 | - | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The broth microdilution method is a standardized and reproducible technique for determining the MIC of antimicrobial agents.
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strains to be tested.
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound and reference antibiotic (e.g., Ampicillin, Vancomycin) solutions.
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
Dispense 100 µL of the appropriate growth medium into each well of the microtiter plate.
-
Add 100 µL of the test compound or reference antibiotic to the first well of a row and perform serial two-fold dilutions across the row.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for MIC determination.
Performance in Anti-HIV Assays
Phenethylthiourea (PETT) derivatives are a known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. While specific data for the 3,4-dimethoxy isomer is scarce, a study on the closely related N'-[2-(2,5-dimethoxyphenyl)ethyl]thiourea provides valuable comparative information. It is important to note that the reproducibility of in vitro anti-HIV assays can be influenced by factors such as the cell line used, the virus strain, and the specific assay protocol[2][3][4].
Comparative Data for Anti-HIV Activity:
| Compound | Virus Strain | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| N'-[2-(2,5-dimethoxyphenyl)ethyl]thiourea | HIV-1 | RT Inhibition | - | Nevirapine | - |
| PETT-2 | HIV-2 RT | RT Inhibition | 2 | - | - |
| Propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate | HIV-1 | Infectivity | ~1.1 | - | - |
Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Preparation of Reagents:
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2, DTT, and a non-ionic detergent).
-
Recombinant HIV-1 RT enzyme.
-
Template/primer (e.g., poly(rA)/oligo(dT)).
-
Labeled dNTPs (e.g., [³H]dTTP or using a non-radioactive detection system).
-
Test compound and a known NNRTI (e.g., Nevirapine) as a positive control.
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, template/primer, and the test compound or reference inhibitor.
-
Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids).
-
Quantify the amount of newly synthesized DNA, which is proportional to the RT activity.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway: HIV-1 Reverse Transcription
Caption: Inhibition of HIV-1 reverse transcription by NNRTIs.
Conclusion
This compound belongs to a class of compounds with demonstrated biological activity in various assays. While direct and extensive data on this specific molecule is not abundant in the public domain, the information available for structurally related thiourea derivatives provides a solid foundation for comparison and experimental design. The reproducibility of the described assays—urease inhibition, antibacterial susceptibility, and anti-HIV activity—is generally high when standardized protocols are followed. For researchers and drug development professionals, the provided experimental methodologies and comparative data serve as a valuable resource for evaluating the potential of this compound and for designing robust and reproducible screening campaigns. It is recommended that in any new study, appropriate and well-characterized reference compounds be included to ensure the validity and comparability of the generated data.
References
- 1. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]
- 3. research.unipd.it [research.unipd.it]
- 4. [PDF] Inter-Laboratory Reproducibility of Inducible HIV-1 Reservoir Quantification by TILDA | Semantic Scholar [semanticscholar.org]
In Silico Docking as a Tool for Validating [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking methodologies to validate the binding sites of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea. While direct in silico studies on this specific compound are not extensively available in public literature, this document outlines the established biological activities and presents a framework for its computational validation based on studies of structurally similar thiourea derivatives. By comparing experimental data and computational approaches used for analogous compounds, researchers can effectively design and interpret in silico docking studies for this compound.
Biological Profile of this compound
Derivatives of this compound have been synthesized and evaluated for their potential as both antibacterial and anti-HIV agents. This biological context is crucial for identifying potential protein targets for in silico docking studies. For instance, in the context of its anti-HIV activity, a key potential target is the HIV-1 reverse transcriptase. Similarly, for its antibacterial properties, enzymes involved in bacterial cell wall synthesis or DNA replication, such as DNA gyrase, are logical targets for investigation.
Comparative In Silico Docking Studies of Thiourea Derivatives
Numerous studies have successfully employed in silico docking to investigate the binding of thiourea derivatives to a range of biological targets. These studies provide a valuable precedent for validating the binding of this compound.
Anticancer Targets
Thiourea derivatives have been extensively studied as potential anticancer agents, with in silico docking used to elucidate their interactions with various protein kinases. For example, docking studies have explored the binding of thiourea derivatives to targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), AKT2, and mTOR. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the inhibitory activity of these compounds.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N-(allylcarbamothioyl)-2-chlorobenzamide | BRAF (V600E) | - | Not Specified | [1] |
| 1-aryl-3-(pyridin-2-yl) thiourea | HER2 | Not Specified | Not Specified | |
| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | SIRT1 | -9.29 | PheA:297 | [2] |
| Naproxen-thiourea derivative 1 | AKT2, mTOR | Not Specified | Not Specified | |
| Naproxen-thiourea derivative 20 | EGFR, VEGFR1 | Not Specified | Not Specified |
Antimicrobial Targets
Given the reported antibacterial activity of this compound derivatives, examining in silico studies on antimicrobial targets is particularly relevant. Thiourea compounds have been docked against bacterial enzymes like DNA gyrase and those involved in peptidoglycan biosynthesis. These studies help in understanding the structural basis for their antibacterial action.
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a | < -5.75 | Not Specified | [2] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH | < -4.7935 | Not Specified | [2] |
| Thiourea derivatives | E. coli DNA B gyrase | Not Specified | Not Specified | [3] |
Experimental Protocols for In Silico Docking
A typical in silico docking workflow is essential for achieving reliable and reproducible results. The following protocol outlines the key steps, which can be adapted for studying the interaction of this compound with its potential protein targets.
Protein and Ligand Preparation
-
Protein Structure Retrieval : Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Protein Preparation : Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges. This can be performed using software like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.[3]
-
Ligand Structure Preparation : Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch. The structure should then be optimized to its lowest energy conformation using a computational chemistry program.
Molecular Docking Simulation
-
Grid Box Generation : Define the binding site on the target protein by creating a grid box that encompasses the active site residues. In AutoDock, this is done using AutoGrid.
-
Docking Algorithm : Utilize a docking program such as AutoDock Vina, MOE (Molecular Operating Environment), or OEDocking to perform the docking simulation.[1] These programs use different algorithms and scoring functions to predict the binding conformation and affinity.
-
Pose Selection and Analysis : The docking results will yield multiple possible binding poses. These poses are ranked based on their docking scores. The top-ranked poses should be visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Post-Docking Analysis
-
Binding Free Energy Calculation : For a more rigorous assessment of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.
-
Molecular Dynamics (MD) Simulation : To evaluate the stability of the ligand-protein complex over time, an MD simulation can be performed. This provides insights into the dynamic behavior of the interaction.
Visualization of Workflows and Pathways
Diagrams are crucial for visualizing complex processes in computational drug discovery. Below are Graphviz representations of a standard in silico docking workflow and a simplified hypothetical signaling pathway that could be targeted by a thiourea derivative.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Hypothetical inhibition of a signaling pathway by a thiourea derivative.
By following the outlined methodologies and leveraging comparative data from existing literature, researchers can effectively employ in silico docking to predict and validate the binding sites of this compound, thereby accelerating its development as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to Characterizing [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea
The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and drug development. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations for elucidating the molecular structure of thiourea derivatives, using N-(2-Methoxyphenyl)thiourea as a primary example due to the absence of publicly available crystallographic data for [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea.
Introduction
This compound is a molecule of interest for its potential applications in medicinal chemistry. An unambiguous confirmation of its molecular structure is the foundational step for understanding its biological activity and for any subsequent structure-based drug design efforts. While X-ray crystallography is often considered the "gold standard" for molecular structure determination, other powerful techniques such as NMR spectroscopy and computational chemistry offer complementary and sometimes more accessible alternatives. This guide will delve into the principles, experimental protocols, and data outputs of these three methods, providing researchers with a comprehensive overview to inform their selection of the most appropriate technique for their specific research needs.
Methods of Structural Characterization: A Head-to-Head Comparison
The choice of method for molecular structure determination depends on several factors, including the nature of the sample, the desired level of detail, and the available resources. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and DFT calculations.
| Feature | X-ray Crystallography | NMR Spectroscopy | Density Functional Theory (DFT) |
| Principle | Diffraction of X-rays by a single crystal | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Quantum mechanical modeling to predict the electronic structure and geometry |
| Sample Phase | Crystalline solid | Solution or solid-state | In silico (computational) |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information | Information about the chemical environment, connectivity, and spatial proximity of atoms in solution | Optimized molecular geometry, bond parameters, electronic properties, and vibrational frequencies |
| Strengths | Unambiguous determination of absolute configuration and solid-state conformation.[1] | Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant. | Can predict the structure of molecules that are difficult to crystallize or analyze by NMR. It is also a cost-effective method for initial structural exploration.[2][3][4][5][6] |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution. | Structure determination can be complex for large molecules. Does not directly provide bond lengths and angles with the same precision as X-ray crystallography. | The accuracy of the predicted structure is dependent on the chosen functional and basis set. The results are theoretical and require experimental validation.[2][3][4][5][6] |
Experimental and Computational Protocols
X-ray Crystallography of N-(2-Methoxyphenyl)thiourea
The determination of the molecular structure of N-(2-Methoxyphenyl)thiourea was achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound was mounted on a diffractometer.
Data Collection:
-
Instrument: Bruker SMART APEX2 CCD area-detector diffractometer.[1]
-
Radiation: Mo Kα radiation (λ = 0.71073 Å).[1]
-
Temperature: 100 K.[1]
-
Data Collection Method: ω scans.[1]
Structure Solution and Refinement:
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².[1]
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
The crystallographic data for N-(2-Methoxyphenyl)thiourea revealed a monoclinic crystal system with the space group P21/c.[1] The analysis confirmed the covalent bond connectivity and the overall conformation of the molecule in the solid state.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For a compound like this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.
Typical Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the spectra to assign proton and carbon signals and establish through-bond connectivities.
Density Functional Theory (DFT) for Structural Prediction
DFT calculations are a computational method used to predict the geometry and electronic properties of molecules.
Typical Computational Protocol:
-
Input Generation: Build an initial 3D structure of the molecule using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Analysis: Analyze the optimized geometry to obtain bond lengths, bond angles, and dihedral angles. The calculated NMR chemical shifts and vibrational frequencies can also be compared with experimental data.
Conclusion
The definitive structural confirmation of this compound, and molecules of similar complexity, is best achieved through a synergistic approach. X-ray crystallography provides unparalleled detail of the solid-state structure, offering a precise geometric map of the molecule. NMR spectroscopy complements this by revealing the molecule's conformation and dynamics in a solution environment, which is often more reflective of its state in biological systems. Finally, DFT calculations serve as a powerful predictive tool, enabling the exploration of molecular properties and conformations at a fraction of the cost and time of experimental methods, while also aiding in the interpretation of experimental data. For researchers and drug development professionals, an integrated strategy that leverages the strengths of each of these techniques will provide the most comprehensive and reliable understanding of a molecule's structure, paving the way for successful downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea: A Guide for Laboratory Professionals
For immediate reference, treat [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea as a hazardous chemical waste. Proper personal protective equipment (PPE) should be worn at all times when handling this compound. Direct disposal into drains or regular trash is strictly prohibited.
Hazard Assessment and Safety Information
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3] |
| Carcinogenicity | Suspected of causing cancer.[1][2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] | Obtain special instructions before use. If exposed or concerned, get medical advice/attention. |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects.[1][2] | Avoid release to the environment. Collect spillage. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection by a licensed waste disposal service.
Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure the following PPE is worn:
-
Gloves: Nitrile rubber gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use a certified respirator if dusts are generated or if working outside of a fume hood.
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail) and have a secure, tight-fitting lid.[4]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof container (e.g., a glass or HDPE bottle).
-
Do not mix this waste stream with other chemical wastes, especially acids, bases, or oxidizers.[4][5] Halogenated and non-halogenated solvent wastes should also be kept separate.[5]
-
-
Empty Containers:
-
Original containers of this compound must be treated as hazardous waste.
-
It is best practice to triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[6] Collect the rinsate as hazardous liquid waste.[6] After rinsing, deface the label and dispose of the container as regular waste, if local regulations permit.[6]
-
Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as waste is added.[4][6]
-
The label must include the full chemical name: "this compound", and list all constituents with their approximate percentages.[4][6] Do not use abbreviations or chemical formulas.[4]
-
Include the date when the container is full.[6]
-
-
Storage:
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5][8]
-
Never attempt to treat the chemical waste yourself (e.g., through neutralization or oxidation) unless you are following a validated and approved institutional procedure.[9]
-
The recommended final disposal method for thiourea compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic combustion products.[8]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the substance. Avoid raising dust.
-
Clean-Up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[2]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Navigating the Safe Handling of [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea: A Comprehensive Guide
Assumed Hazard Classification:
Given that thiourea is suspected of causing cancer and reproductive damage, and can elicit skin allergies and bone marrow effects, [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea should be handled as a substance with similar or potentially greater hazards until specific toxicological data becomes available. All handling procedures must reflect this high level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine particles. - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical splash goggles. - Lab Coat: A fully buttoned lab coat, preferably a disposable one. |
| Solution Preparation and Handling | - Gloves: Nitrile gloves. - Eye Protection: Chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash risk. - Lab Coat: A standard lab coat. |
| Experimental Procedures | - Gloves: Nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: A standard lab coat. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: A disposable or chemical-resistant lab coat. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and well-rehearsed operational plan is essential for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
Key Disposal Considerations:
-
Solid Waste: All solid waste, including unused compounds, contaminated gloves, bench paper, and disposable lab coats, should be collected in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Liquid waste, such as reaction mixtures and contaminated solvents, must be collected in a designated, leak-proof, and clearly labeled waste container. Avoid mixing incompatible waste streams.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol or acetone) to dissolve the residue, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures, as regulations can vary.
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe laboratory environment. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be the guiding principle.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
